Product packaging for Dibenyldiisocyanate(Cat. No.:CAS No. 1034-24-8)

Dibenyldiisocyanate

Cat. No.: B089400
CAS No.: 1034-24-8
M. Wt: 264.28 g/mol
InChI Key: DISUAGIHWSSUGM-UHFFFAOYSA-N
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Description

Significance of Diisocyanates in Polymer Science and Materials Design

Diisocyanates are a class of chemical compounds characterized by the presence of two isocyanate (-N=C=O) functional groups. diisocyanates.org This dual reactivity makes them essential building blocks in polymer chemistry, particularly in the synthesis of polyurethanes. chemicalsafetyfacts.orgwikipedia.org Polyurethanes are formed through the reaction of a diisocyanate with a polyol, an alcohol bearing multiple hydroxyl groups. chemicalsafetyfacts.org The versatility of this chemistry allows for the creation of a wide array of materials with diverse properties, ranging from flexible and rigid foams to coatings, adhesives, sealants, and elastomers. chemicalsafetyfacts.orgresearchgate.netgantrade.com

The properties of the final polyurethane material are highly dependent on the specific diisocyanate and polyol used. chemicalsafetyfacts.org Aromatic diisocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are widely used and constitute a significant portion of the global diisocyanate market. chemicalsafetyfacts.orgresearchgate.net TDI is primarily used in the production of flexible foams for applications like furniture and bedding, while MDI is a key component in rigid foams for insulation. chemicalsafetyfacts.orgresearchgate.net Aliphatic diisocyanates, on the other hand, are often employed in coatings and elastomers where light stability is crucial. The ability to tailor the molecular structure of the diisocyanate allows for precise control over the final properties of the polymer, making them a cornerstone of modern materials design. researchgate.net The ongoing research in this field focuses on developing new diisocyanate structures to achieve advanced material properties for a variety of applications. researchgate.net

Historical Context of Diisocyanate Research in Academia

The foundational research on diisocyanate chemistry dates back to the pioneering work of Otto Bayer and his colleagues in the 1930s. Their research laid the groundwork for the synthesis of polyurethanes. The initial development was driven by the need to create alternatives to existing materials like rubber.

Academic research has since played a crucial role in expanding the understanding and application of diisocyanate chemistry. Researchers have explored the synthesis of a vast range of diisocyanates with different structures, leading to a deeper understanding of the structure-property relationships in the resulting polymers. This has enabled the development of polyurethanes with tailored mechanical, thermal, and chemical properties.

Scope and Academic Relevance of Dibenyldiisocyanate Studies

This compound (DBDI) is an aromatic diisocyanate that has been the subject of academic research due to its unique structural features. Unlike the more common MDI, which has a single methylene bridge between the two phenyl rings, DBDI possesses an ethylene (B1197577) bridge (-CH2-CH2-). researchgate.netmdpi.com This structural difference imparts greater conformational mobility to the DBDI molecule, which in turn influences the properties of the resulting polyurethane elastomers. researchgate.netmdpi.com

Academic studies have systematically investigated the impact of the DBDI structure on the mechanical, physical, and chemical properties of polyurethanes. researchgate.net Research has shown that the flexibility of the ethylene bridge in DBDI allows for different packing structures in the hard domains of the polymer, leading to a higher tendency for crystallization and self-association through hydrogen bonding. researchgate.net These studies are academically relevant as they contribute to a fundamental understanding of how subtle changes in monomer structure can have a significant impact on the macroscopic properties of polymers.

Current Research Landscape and Emerging Trends in Diisocyanate Chemistry

The current research landscape in diisocyanate chemistry is driven by the demand for high-performance, sustainable, and bio-based materials. lew.ro There is a significant focus on developing novel diisocyanates that can impart advanced properties to polyurethanes, such as improved thermal stability, enhanced mechanical performance, and self-healing capabilities.

A key trend is the exploration of new synthetic routes to diisocyanates that are more environmentally friendly. This includes research into non-phosgene routes for isocyanate synthesis to address safety and environmental concerns associated with the use of phosgene (B1210022). Furthermore, there is growing interest in the development of diisocyanates derived from renewable resources to reduce the reliance on petrochemical feedstocks. The synthesis of polyurethanes and polyurethane-ureas from DBDI and various macrodiols and chain extenders represents an area of ongoing investigation to create polymers with tailored properties. lew.ro

Detailed Research Findings on this compound

Synthesis and Properties

Research into 4,4'-dibenzyl diisocyanate (DBDI) has highlighted its unique characteristics in polyurethane synthesis. The presence of an ethylene bridge between the phenyl rings in DBDI, as opposed to the methylene bridge in 4,4'-methylene bis(phenyl isocyanate) (MDI), allows for greater rotational freedom. researchgate.netmdpi.com This conformational flexibility influences the geometry of the hard segments in the resulting polyurethane, promoting a higher degree of crystallinity and self-association through hydrogen bonding. researchgate.netmdpi.com

Studies have compared the properties of polyurethanes synthesized from DBDI with those made from MDI. Polyurethanes based on DBDI have been shown to exhibit distinct mechanical behaviors. For instance, the stress-induced disruption of the more crystalline hard domains in DBDI-based polyurethanes can lead to higher hysteresis compared to MDI-based elastomers. mdpi.com The synthesis of polyisocyanates containing dibenzyl structures has also been explored, including the reaction of 2,4'-dibenzyl diisocyanate (2,4'-DBDI) with trimethylolpropane (B17298) to create a triisocyanate. tandfonline.comtandfonline.com

The table below summarizes some of the key properties of this compound and its comparison with MDI.

PropertyThis compound (DBDI)4,4'-Methylene bis(phenyl isocyanate) (MDI)Reference
Bridge Structure Ethylene (-CH2-CH2-)Methylene (-CH2-) researchgate.netmdpi.com
Conformational Mobility HigherLower researchgate.net
Crystallinity in Polymers More pronouncedLess pronounced researchgate.netmdpi.com
Hydrogen Bonding Higher tendency for self-associationStandard self-association researchgate.net

Applications in Polyurethane Elastomers

The unique properties of this compound have led to its investigation for use in specialized polyurethane elastomers. The ability of DBDI to form well-ordered, crystalline hard domains makes it a candidate for applications requiring specific mechanical responses. researchgate.net The synthesis of polyurethane-ureas using 4,4'-dibenzyl diisocyanate, various polyester (B1180765) or polyether diols, and diamine chain extenders has been reported. researchgate.netlew.ro These studies have shown that the incorporation of DBDI can lead to polymers with improved thermal stability and good mechanical properties, influenced by the extensive hydrogen bonding and the nature of the other components in the polymer chain. researchgate.net

The mechanical behavior of these DBDI-based polymers has been a key area of research. For example, the influence of the hard segment content and the structure of the diisocyanate on the transparency and mechanical properties of poly(dimethylsiloxane)-based urea (B33335) elastomers has been studied. mdpi.com The more symmetric conformation that DBDI can adopt promotes the formation of crystalline hard domains, which in turn affects the tensile hysteresis of the material. mdpi.com

The following table presents a summary of research findings on the application of this compound in polyurethane elastomers.

Polymer SystemKey FindingsReference
DBDI-based Polyurethane Elastomers The ethylene bridge in DBDI allows for changes in the geometry of the hard segments, influencing the mechanical response. researchgate.net
Polyurethane-ureas from DBDI The presence of DBDI, along with specific diamine chain extenders, can lead to improved thermal stability and mechanical properties due to enhanced hydrogen bonding. researchgate.netlew.ro
PDMS-based Urea Elastomers with DBDI The symmetric conformation of DBDI promotes the formation of crystalline hard domains, which impacts the hysteresis of the elastomer. mdpi.com
Polyisocyanates from 2,4'-DBDI Triisocyanates can be synthesized from 2,4'-DBDI for use in creating crosslinked polyurethane networks. tandfonline.comtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O2 B089400 Dibenyldiisocyanate CAS No. 1034-24-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1034-24-8

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

1-isocyanato-4-[2-(4-isocyanatophenyl)ethyl]benzene

InChI

InChI=1S/C16H12N2O2/c19-11-17-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)18-12-20/h3-10H,1-2H2

InChI Key

DISUAGIHWSSUGM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O

Other CAS No.

1034-24-8

Synonyms

dibenyldiisocyanate

Origin of Product

United States

Synthetic Methodologies for Dibenyldiisocyanate and Its Derivatives

Established Synthetic Routes to Isocyanates

The traditional and most widely used methods for isocyanate synthesis can be broadly categorized into phosgenation-based and non-phosgene routes. acs.orgnih.gov

Phosgenation-Based Syntheses (Academic Perspectives)

The reaction of amines with phosgene (B1210022) (COCl₂) has long been the cornerstone of isocyanate production. acs.orgnih.govacs.org From an academic standpoint, this method is valued for its high yields and rapid reaction rates. nih.gov The process typically involves the reaction of a primary amine with an excess of phosgene in an inert solvent. uni-miskolc.hu

The phosgenation process can be carried out in either the liquid or gas phase. nih.gov

Liquid-Phase Phosgenation: This method is further divided into salt phosgenation and direct phosgenation. acs.orgnih.gov Salt phosgenation, often used for aliphatic isocyanates, involves the initial formation of an amine hydrochloride or carbonate salt, which then reacts with liquid phosgene. acs.orgnih.gov Direct phosgenation involves the direct reaction of the amine with phosgene and is suitable for less reactive or high-boiling-point amines. acs.orgnih.gov

Gas-Phase Phosgenation: In this process, the amine is vaporized at high temperatures and reacted with gaseous phosgene. nih.gov

A significant body of research has focused on optimizing reaction conditions, such as solvent choice and temperature, to maximize yield and minimize the formation of byproducts like ureas and carbamoyl (B1232498) chlorides. uni-miskolc.hu For instance, the use of solvents like ortho-dichlorobenzene (ODCB) can allow for milder reaction conditions. uni-miskolc.hu

Non-Phosgene Routes (Academic Developments)

Concerns over the high toxicity of phosgene have spurred the development of alternative, "greener" synthetic pathways to isocyanates. acs.orgnih.gov These non-phosgene routes are a major focus of academic research and aim to provide safer and more environmentally benign processes. researchgate.net

Several non-phosgene methods have been explored:

Thermal Decomposition of Carbamates: This is a prominent non-phosgene route that involves two main steps: the synthesis of a carbamate (B1207046) from an amine or nitro compound, followed by its thermal decomposition to the isocyanate. acs.orgnih.gov This method avoids the use of chlorine, simplifying purification. acs.orgnih.gov Research in this area often centers on developing efficient catalysts for the carbamate decomposition step. nih.gov One approach involves the carbonylation of aliphatic diamines with diphenyl carbonate to form diphenyl biscarbamates, which are then thermally cracked to the corresponding diisocyanates. researchgate.net

The Curtius, Hofmann, and Lossen Rearrangements: These classic organic reactions provide pathways to isocyanates from carboxylic acids or their derivatives. osti.gov The Curtius rearrangement, involving the thermal decomposition of an acyl azide (B81097), has been demonstrated as a viable route to aliphatic and aromatic diisocyanates. osti.govrsc.org Flow chemistry approaches have been developed to handle the potentially hazardous acyl azide intermediate in a safer, continuous manner. osti.gov

Reductive and Oxidative Carbonylation: These methods involve the reaction of nitro or amino compounds with carbon monoxide. acs.orgnih.gov

Dimethyl Carbonate and Urea (B33335) Methods: These routes also proceed through a carbamate intermediate. acs.orgnih.gov The use of urea as a carbonyl source is considered a feasible alternative to phosgene. researchgate.net

Purification Methodologies for Research Purity

Achieving high purity is crucial for research applications of diisocyanates. Common impurities include urea compounds, which can form from the reaction of the isocyanate with trace amounts of water. osti.gov

Several purification techniques are employed:

Distillation: Vacuum distillation is a common method for purifying isocyanates, especially for separating isomers or removing less volatile impurities. acs.orgnih.gov However, the thermal sensitivity of isocyanates can lead to degradation and reduced yield during distillation. nih.gov

Crystallization: Melt crystallization, particularly dynamic falling film melt crystallization, has proven effective for separating isomers of diisocyanates like MDI. acs.orgresearchgate.net This technique can achieve high purity (e.g., 99.3% for 4,4'-MDI) by carefully controlling crystallization and sweating temperatures and rates. acs.orgresearchgate.net

Chromatography: For laboratory-scale purification, silica (B1680970) plug filtration can be used to remove impurities. osti.gov High-performance liquid chromatography (HPLC) is also utilized to verify the purity of the final product. tandfonline.com

Novel Synthetic Route Development for Dibenyldiisocyanate

The quest for more efficient, sustainable, and versatile methods for diisocyanate synthesis continues to drive innovation in the field.

Emerging Strategies for Aliphatic and Aromatic Diisocyanate Formation

Recent research has focused on developing novel strategies that offer advantages in terms of safety, scalability, and the use of renewable feedstocks.

Flow Chemistry: The use of continuous flow reactors for isocyanate synthesis, particularly via the Curtius rearrangement, has emerged as a significant advancement. osti.gov This methodology allows for the in-situ formation and immediate reaction of high-energy intermediates like acyl azides, enhancing safety and scalability. osti.gov

Bio-based Feedstocks: There is a growing interest in synthesizing diisocyanates from renewable resources such as fatty acids and plant oils. osti.govrsc.org For example, 1,7-heptamethylene diisocyanate (HPMDI) has been synthesized from oleic acid via the Curtius rearrangement. rsc.org

Photo-on-Demand Phosgenation: An innovative approach involves the in-situ photochemical conversion of chloroform (B151607) to phosgene. acs.org This method allows for the selective synthesis of isocyanates from amines under mild conditions, potentially replacing the need to handle highly toxic phosgene gas directly. acs.org

Sigmatropic Rearrangement: A novel route for the synthesis of α-isocyanates from boron compounds via a sigmatropic rearrangement has been proposed. aidic.it

Mechanistic Investigations of Novel Synthetic Pathways

Understanding the reaction mechanisms of these novel synthetic routes is crucial for their optimization and broader application.

Computational Modeling: Density functional theory (DFT) and molecular dynamics (MD) simulations are increasingly being used to investigate the mechanisms of isocyanate formation and purification. acs.orgresearchgate.net For example, these methods have been used to understand the separation mechanism of MDI isomers during melt crystallization by analyzing molecular structures, charge densities, and electrostatic potential energies. acs.orgresearchgate.net

Kinetic Studies: Detailed kinetic studies are performed to elucidate reaction pathways. For instance, investigations into the hydrolysis of diisocyanate-derived bis-thiocarbamates have helped to distinguish between different mechanistic possibilities, such as the BAc2 and E1cB mechanisms. acs.org

Catalyst Development: A significant area of mechanistic investigation is the development and understanding of catalysts for non-phosgene routes. For example, research has focused on the role of catalysts in the thermal decomposition of carbamates and the methoxycarbonylation of diamines with dimethyl carbonate. researchgate.netresearchgate.net

Green Chemistry Principles and Sustainable Synthesis of Diisocyanates

The synthesis of diisocyanates, including dibenzyldiisocyanate, has traditionally been dominated by methods involving highly toxic reagents. However, increasing environmental and safety concerns have driven significant research into greener and more sustainable alternatives.

Traditional Phosgenation Route

The conventional industrial production of aromatic diisocyanates is a two-step process. The first step involves the synthesis of the corresponding diamine, followed by its reaction with phosgene uni-miskolc.hunih.gov. For dibenzyldiisocyanate, this process would begin with the synthesis of diaminodibenzyl. This precursor is prepared via the acid-catalyzed condensation of an appropriate aromatic amine with formaldehyde (B43269) uni-miskolc.huwikipedia.org. The resulting diaminodibenzyl is then treated with phosgene, typically in an inert solvent like o-dichlorobenzene, to yield dibenzyldiisocyanate chemicalbook.com. While effective, this route is fraught with challenges related to the high toxicity of phosgene and the generation of corrosive hydrogen chloride (HCl) as a byproduct nih.gov.

Reaction Stage Precursor(s) Key Reagent Product Description
Diamine Synthesis Aromatic Amine, FormaldehydeAcid Catalyst (e.g., HCl)DiaminodibenzylAcid-catalyzed condensation to form the diamine backbone wikipedia.org.
Phosgenation DiaminodibenzylPhosgene (COCl₂)DibenzyldiisocyanateReaction of the diamine with toxic phosgene to form the final diisocyanate nih.govchemicalbook.com.

Sustainable Synthetic Alternatives

In alignment with the principles of green chemistry, several phosgene-free routes for diisocyanate synthesis have been developed. These methods aim to reduce hazard, improve atom economy, and utilize renewable feedstocks rsc.orgbloominglobal.com.

The Carbamate Pathway: A prominent phosgene-free method involves reacting the diamine with reagents like dimethyl carbonate (DMC) or urea to form a stable dicarbamate intermediate acs.orgutwente.nl. This intermediate is then subjected to thermal decomposition (thermolysis), which cleaves the molecule to produce the desired diisocyanate and a recyclable alcohol or amine byproduct. This approach completely avoids the use of phosgene utwente.nlepa.gov.

The Curtius Rearrangement: The Curtius rearrangement offers a powerful and versatile phosgene-free pathway to isocyanates from carboxylic acids wikipedia.orgallen.in. The reaction proceeds through an acyl azide intermediate, which, upon heating, rearranges to form the isocyanate with the loss of nitrogen gas masterorganicchemistry.comorganic-chemistry.org. For a sustainable synthesis of DBDI, this would involve the use of a dibenzyldicarboxylic acid as the starting material. This precursor could potentially be derived from bio-based sources, making the entire lifecycle of the product more sustainable nih.gov. The reaction is known for its mild conditions and high functional group tolerance nih.gov.

Synthetic Route Key Precursor Key Reagent(s) Primary Advantage(s) Core Principle
Traditional Phosgenation DiaminodibenzylPhosgeneEstablished, high yieldUse of highly toxic reagent nih.gov.
Carbamate Pathway DiaminodibenzylDimethyl Carbonate (DMC) or UreaPhosgene-free, byproduct recyclingFormation and thermolysis of a stable intermediate acs.orgutwente.nl.
Curtius Rearrangement Dibenzyldicarboxylic AcidAzide source (e.g., DPPA)Phosgene-free, mild conditions, potential for bio-based precursorsThermal rearrangement of an acyl azide intermediate wikipedia.orgallen.in.

Functionalization and Derivatization Strategies of this compound

The two highly reactive isocyanate (–NCO) groups of dibenzyldiisocyanate serve as primary sites for chemical reactions, allowing for extensive functionalization to create complex polymeric structures and derivatization for analytical purposes.

Functionalization Strategies

Functionalization of DBDI primarily involves reactions that build upon its structure to create new materials with specific properties.

Polymer Synthesis: The most significant application of DBDI is as a monomer in polyaddition reactions. It reacts with difunctional or polyfunctional alcohols (polyols) to form polyurethanes, and with diamines to form polyureas nih.govsci-hub.se. The unique –CH2–CH2– bridge in DBDI allows for internal rotation, leading to syn and anti rotational conformations. This flexibility can facilitate more compact packing and ordering within the polymer's hard segments, influencing properties like crystallinity and mechanical strength researchgate.nettu-clausthal.de.

Synthesis of Higher-Order Isocyanates: DBDI can be functionalized by reacting it with polyfunctional molecules to create adducts with more than two isocyanate groups. For instance, the reaction of DBDI with a triol like 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane, TMP) yields a triisocyanate. Such polyfunctional isocyanates are valuable as cross-linking agents in coatings and adhesives to enhance network density and improve thermomechanical properties.

Strategy Reactant(s) with DBDI Resulting Product Purpose / Application
Polyurethane Synthesis Polyols (e.g., Poly(ethylene adipate))PolyurethaneCreation of elastomers and rigid polymers with unique mechanical properties due to the flexible DBDI backbone nih.govresearchgate.net.
Polyurea Synthesis Polyamines, Chain ExtendersPolyureaDevelopment of high-performance materials for applications such as ballistic protection coatings nih.gov.
Adduct Formation Trimethylolpropane (B17298) (TMP)TriisocyanateUse as a cross-linking agent to increase the rigidity and thermal stability of polymer networks.

Derivatization for Analytical Quantification

Due to their high reactivity, the direct quantification of free isocyanate monomers in a mixture can be challenging. Therefore, chemical derivatization is a common and essential strategy to produce stable, easily detectable compounds for analysis by methods such as high-performance liquid chromatography (HPLC).

A widely used method involves reacting the isocyanate groups with an amine reagent, such as dibutylamine (B89481). This reaction converts the highly reactive isocyanate into a stable urea derivative. The resulting derivative is less prone to degradation and can be readily separated and quantified, allowing for precise measurement of residual DBDI monomer in polymer formulations or environmental samples.

Polymerization Mechanisms Involving Dibenyldiisocyanate

Fundamental Polymerization Principles with Diisocyanates

Polymerization involving diisocyanates primarily proceeds through two main pathways: step-growth and chain-growth polymerization.

Step-growth polymerization is the most common mechanism for diisocyanates, characterized by the reaction between multifunctional monomers to form dimers, trimers, and progressively larger oligomers. rsc.orglibretexts.org This process continues until high molecular weight polymers are achieved. rsc.org

The synthesis of polyurethanes and polyureas are classic examples of step-growth polymerization:

Polyurethane Formation: This occurs through the polyaddition reaction of a diisocyanate with a polyol (a compound with two or more hydroxyl or -OH groups). researchgate.netlibretexts.org The reaction forms urethane (B1682113) linkages (-NH-CO-O-) along the polymer backbone. libretexts.orgutm.my This process does not release a small molecule byproduct, which is a characteristic of polyaddition reactions. rsc.org

Polyurea Formation: This involves the reaction of a diisocyanate with a polyamine (a compound with two or more amine or -NH2 groups). stacoat.comuomustansiriyah.edu.iq This reaction is typically faster than the reaction with polyols and results in the formation of urea (B33335) linkages (-NH-CO-NH-). rsc.org

The general scheme for these reactions can be visualized as the stepwise connection of diisocyanate and polyol/polyamine units. libretexts.orgutm.my The properties of the final polymer are highly dependent on the structure of the specific diisocyanate and polyol or polyamine used. acs.org

While less common for diisocyanates alone, their functional groups can be involved in or can initiate chain-growth polymerization under specific conditions. Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain with a reactive site. uomustansiriyah.edu.iqsolubilityofthings.com This process consists of three key stages: initiation, propagation, and termination. uomustansiriyah.edu.iqyoutube.com

In the context of diisocyanates, this can occur in hybrid systems or through specialized initiation mechanisms. For example, certain catalysts can promote the self-polymerization of isocyanates to form nylon-1 polymers (polyamides) or cyclic trimers (isocyanurates), which can be considered a form of chain-growth reaction. poliuretanos.com.br

Specific Polymerization Mechanisms Initiated or Propagated by Diisocyanates

The versatility of the isocyanate group allows it to participate in a variety of specific polymerization reactions beyond simple linear chain formation.

The core of polyurethane and polyurea chemistry lies in the polyaddition reaction between diisocyanates and polyols or polyamines. stacoat.comresearchgate.net This reaction involves the addition of the active hydrogen from the hydroxyl or amine group across the N=C double bond of the isocyanate group. rsc.org

Reaction with Polyols: The reaction with diols or polyols is the basis for the vast family of polyurethane materials, from flexible foams to rigid coatings. rsc.orgsolubilityofthings.com The choice of diisocyanate and polyol dictates the final properties; for instance, aromatic isocyanates tend to yield more rigid and thermally stable polyurethanes, while aliphatic isocyanates often produce more flexible and light-stable polymers. acs.orgutm.my

Reaction with Polyamines: The reaction with diamines or polyamines is significantly faster and leads to polyureas. rsc.org These materials are known for their excellent mechanical properties and thermal stability. rsc.org

The relative reactivity of the isocyanate group with different active hydrogen compounds generally follows this order: aliphatic amine > aromatic amine > primary alcohol > water > secondary alcohol.

Table 1: Relative Reactivity of Isocyanate Groups

Reactant Functional Group Relative Reactivity
Aliphatic Amine -NH2 Very High
Aromatic Amine -NH2 High
Primary Alcohol -OH Moderate
Water H2O Moderate
Secondary Alcohol -OH Low
Urethane -NHCOO- Very Low

This table provides a generalized view of reactivity, which can be influenced by catalysts, temperature, and steric hindrance.

Diisocyanates are crucial for forming cross-linked polymer networks, which transforms linear or branched polymers into a single, three-dimensional molecule. specialchem.comrsc.org This process dramatically alters the material's properties, leading to increased mechanical strength, thermal stability, and chemical resistance, while reducing solubility. specialchem.com

Cross-linking can be achieved in several ways:

Using Polyfunctional Monomers: Reacting a diisocyanate with a polyol or polyamine that has more than two functional groups (e.g., a triol) will create branch points that lead to a network structure. rsc.org

Secondary Reactions: Under certain conditions, such as in the presence of excess isocyanate, the urethane or urea linkages formed during the initial polymerization can react further with other isocyanate groups. This forms allophanate (B1242929) (from urethane) or biuret (B89757) (from urea) cross-links. poliuretanos.com.brjatm.com.br

The extent of cross-linking, or cross-link density, is a critical parameter that can be controlled to tailor the final properties of the polymer, from soft elastomers to rigid thermosets. nist.gov

"Living" or Controlled Radical Polymerization (CRP) techniques offer precise control over polymer architecture, including molecular weight, composition, and functionality. sigmaaldrich.com While CRP methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) are most commonly applied to vinyl monomers, the principles have been adapted for other polymer systems. sigmaaldrich.comspecificpolymers.com

For diisocyanates, which polymerize via step-growth mechanisms, achieving this level of control is challenging. However, research has explored methods to synthesize well-defined polymers with narrow molecular weight distributions. For example, novel polycondensation strategies have been developed for diisocyanate-dicarboxylic acid polymerizations that result in polyamides with significantly reduced dispersity by using hindered carbodiimide (B86325) intermediates. acs.org Furthermore, switchable polymerization catalysis has been used to create block copolymers by coupling hydroxyl-terminated chains with diisocyanates, allowing for the synthesis of materials like thermoplastic elastomers with controlled architectures. nih.gov These advanced techniques represent an ongoing effort to apply the principles of controlled polymerization to step-growth systems involving diisocyanates.

Controlled and Living Polymerization Techniques for Diisocyanate Monomers

Living Polymerization Approaches (e.g., RAFT, ATRP adaptations)

Living polymerization methods offer precise control over polymer molecular weight, architecture, and dispersity. Two prominent techniques are Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is a form of reversible-deactivation radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA). wikipedia.org This process allows for the synthesis of polymers with complex architectures, such as block copolymers and star polymers, under a wide range of reaction conditions and with numerous functional monomers. wikipedia.orgrsc.org The RAFT process is initiated by a standard free-radical initiator and is mediated by the RAFT agent, which reversibly deactivates growing polymer chains, keeping the concentration of active radicals low and minimizing termination reactions. wikipedia.orgyoutube.com

Atom Transfer Radical Polymerization (ATRP) is another versatile method for controlled radical polymerization. It typically involves a transition metal complex (e.g., copper halides) that reversibly activates and deactivates polymer chains through a halogen atom transfer process. researchgate.net This equilibrium between active and dormant species allows for the controlled growth of polymer chains. researchgate.net

While these techniques have been successfully applied to monomers like styrenes and acrylates, their adaptation for dibenyldiisocyanate has not been reported.

Radical Polymerization Mechanisms and Their Control

Conventional free-radical polymerization is a common and robust method for producing high molecular weight polymers from vinyl monomers. libretexts.orgyoutube.com The process involves three main stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: Free radicals are generated, typically through the thermal or photochemical decomposition of an initiator molecule like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). libretexts.orgyoutube.com

Propagation: The initiator radical adds to a monomer, creating a new radical that subsequently adds to more monomer units, leading to chain growth. libretexts.org

Termination: The growth of polymer chains is halted, usually by the combination or disproportionation of two growing radical chains. youtube.com

Control over conventional radical polymerization is often limited, leading to polymers with broad molecular weight distributions. researchgate.net However, controlled radical polymerization techniques like RAFT and ATRP, as mentioned previously, provide significant control by minimizing irreversible termination steps. researchgate.net Specific applications of radical polymerization to this compound are not documented.

Coordination Polymerization (e.g., Ziegler-Natta analogous systems)

Coordination polymerization is catalyzed by transition metal salts and complexes, most famously Ziegler-Natta catalysts. uomustansiriyah.edu.iqwikipedia.org This method is crucial for producing stereoregular polymers, such as isotactic polypropylene (B1209903) and linear polyethylene (B3416737), from alpha-olefins. libretexts.orgpslc.ws

Ziegler-Natta catalysts are typically composed of a transition metal compound from groups IV to VIII (e.g., titanium tetrachloride) and an organometallic compound from groups I to III (e.g., triethylaluminum). uomustansiriyah.edu.iqwikipedia.org The polymerization occurs at the metallic active center through the coordination and subsequent insertion of monomer molecules. libretexts.org While highly effective for nonpolar monomers like ethylene (B1197577) and propylene, their application is generally limited and does not typically extend to monomers with polar functional groups without specific catalyst design. pslc.ws The use of Ziegler-Natta or analogous systems for the polymerization of this compound has not been described in the literature.

Reaction Intermediates and Transition States in Polymerization

Understanding reaction intermediates and transition states is fundamental to controlling polymerization kinetics and polymer properties.

In any multi-step chemical reaction, a reaction intermediate is a molecular entity that is formed from the reactants and reacts further to give the products. It corresponds to a potential energy minimum between two transition states. youtube.com

A transition state , on the other hand, is a high-energy, unstable configuration of atoms that exists for an infinitesimally short time as reactants are converted into products or intermediates. youtube.com It represents the highest point on a reaction coordinate diagram for a given step.

The specific intermediates and transition states are unique to each polymerization mechanism:

In radical polymerization , the key intermediates are the growing polymer chains with a radical at the active end.

In ionic polymerization , the intermediates are propagating carbanions or carbocations, often existing as ion pairs with their counterions. wikipedia.orgprinceton.edu

In coordination polymerization , the intermediate involves the monomer coordinated to the transition metal active center before its insertion into the growing polymer chain. libretexts.org

Detailed computational or experimental studies on the specific reaction intermediates and transition states involved in any potential polymerization of this compound are not available.

Reaction Kinetics and Thermodynamics of Dibenyldiisocyanate Systems

Kinetic Studies of Isocyanate Reactions

Kinetic investigations into the reactions of dibenzyldiisocyanate, particularly its urethanization reaction with alcohols, provide fundamental data on reaction speeds and mechanisms. These studies are essential for controlling polymer synthesis and understanding structure-reactivity relationships.

Determination of Rate Constants and Reaction Orders

The reaction between diisocyanates and alcohols to form urethanes typically follows second-order kinetics, with the rate being dependent on the concentrations of both the isocyanate and the alcohol. The process is a competitive consecutive reaction, where the two isocyanate (NCO) groups of the diisocyanate molecule react at different rates. The first NCO group reacts to form a urethane (B1682113), yielding a molecule with a second, now less reactive, NCO group. This is described by two distinct rate constants, k₁ (for the first NCO group) and k₂ (for the second NCO group).

A key study investigated the reactivity of 2,2’-, 2,4’-, and 4,4’-dibenzyldiisocyanate isomers with n-butanol in a benzene (B151609) solvent. cas.czresearchgate.netresearchgate.net In this research, the concentrations of the reacting species were monitored over time using high-performance liquid chromatography (HPLC) to determine the reaction kinetics. cas.czresearchgate.netresearchgate.net The study noted that the reactivity of 4,4’-DBDI is comparable to that of the widely used 4,4’-diphenylmethanediisocyanate (4,4’-MDI). cas.czresearchgate.netresearchgate.net For the asymmetrical 2,4’-DBDI, the NCO groups in the ortho and para positions exhibit different reactivities, a behavior also seen in 2,4-toluenediisocyanate (2,4-TDI). cas.cz

Below is a table of representative kinetic data for the reaction of DBDI isomers with n-butanol.

Diisocyanate IsomerRate ConstantValue (L·mol⁻¹·s⁻¹)
4,4'-DBDI k₁1.5 x 10⁻³
k₂0.6 x 10⁻³
2,4'-DBDI k₁ (para-NCO)2.0 x 10⁻³
k₂ (ortho-NCO)0.2 x 10⁻³
2,2'-DBDI k₁7.5 x 10⁻³
k₂0.5 x 10⁻³
Note: The data in this table is illustrative, based on relative reactivities described in literature, and serves to demonstrate the kinetic differences between the isomers.

The study of 2,2’-DBDI revealed strong intramolecular catalytic effects, attributed to the molecule's variable geometry, which significantly influences its reaction pattern. cas.czresearchgate.net

Activation Energy and Transition State Analysis

The activation energy (Ea) is the minimum energy required to initiate the chemical reaction between the isocyanate and the alcohol. It can be determined by measuring the rate constant at various temperatures and applying the Arrhenius equation. core.ac.ukifremer.fr For the uncatalyzed reactions between aryl isocyanates and alcohols, activation energies are typically in the range of 17–54 kJ/mol. nist.gov While specific values for dibenzyldiisocyanate are not widely published, studies on analogous systems, such as MDI, have reported activation energies around 50-70 kJ/mol for polyurethane formation. ufrgs.brcore.ac.uk

Influence of Reaction Conditions on Rates (e.g., Temperature, Reactant Concentration, Solvent Effects)

The rate of urethane formation from dibenzyldiisocyanate is highly sensitive to the reaction conditions.

Temperature : Increasing the reaction temperature increases the kinetic energy of the reactant molecules. This leads to more frequent and energetic collisions, thereby increasing the reaction rate in accordance with the Arrhenius equation. ifremer.fr Kinetic studies of DBDI have been performed at elevated temperatures, such as 60°C, to achieve practical reaction rates. researchgate.net

Reactant Concentration : As a second-order reaction, the rate is directly proportional to the concentration of both the diisocyanate and the alcohol. ufrgs.br Kinetic experiments are often carried out with equimolar initial concentrations of the NCO and hydroxyl (OH) groups. researchgate.net

Solvent Effects : The solvent plays a crucial role in the reaction kinetics. The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize reactants and the transition state, altering the reaction rate. The reaction of DBDI with n-butanol has been studied in non-polar benzene. cas.czresearchgate.net Further investigations have estimated the influence of other solvents, such as butyl acetate (B1210297) and dimethylformamide (DMF), on the reaction. researchgate.net Generally, polar aprotic solvents can accelerate the reaction compared to non-polar solvents.

The following table illustrates the qualitative effect of different solvents on the relative reaction rate of 4,4'-DBDI with an alcohol.

SolventSolvent TypeRelative Rate
BenzeneNon-polar1 (Reference)
Butyl AcetatePolar Aprotic~2
Dimethylformamide (DMF)Polar Aprotic~5
Note: The data in this table is illustrative and based on general principles of solvent effects on urethane reactions.

Kinetic Models for Complex Reaction Systems

The kinetics of the reaction between dibenzyldiisocyanate and diols or polyols can be complex. Simple second-order kinetic models can be used as a good approximation, especially in the early stages of the reaction. researchgate.net These models account for the differing reactivities of the two isocyanate groups (k₁ and k₂). researchgate.net

Thermodynamic Analysis of Diisocyanate Reactions

Thermodynamic analysis provides insight into the spontaneity and equilibrium position of diisocyanate reactions. The key parameters are the Gibbs free energy change (ΔG) and the equilibrium constant (K). chembase.lkamericanboard.org

Equilibrium Constants and Gibbs Free Energy Changes

The formation of urethanes from diisocyanates and alcohols is a reversible reaction, although under typical conditions, the equilibrium lies far to the side of the product. The spontaneity of a reaction at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG). chembase.lk A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous reaction. chembase.lk

The relationship between the standard Gibbs free energy change (ΔG°) and the equilibrium constant (K) is given by the equation: ΔG° = -RT ln(K) where R is the ideal gas constant and T is the absolute temperature. wikipedia.org

For polyurethane formation, the reaction is highly exothermic (negative ΔH) and leads to a more ordered state (negative ΔS). The spontaneity is therefore driven by the large negative enthalpy change, which typically outweighs the unfavorable entropy term, resulting in a negative ΔG.

Enthalpy and Entropy Contributions to Reaction Feasibility

The spontaneity and feasibility of a chemical reaction are determined by the change in Gibbs Free Energy (ΔG), which incorporates the contributions of both enthalpy (ΔH) and entropy (ΔS) at a given temperature (T). The relationship is expressed by the equation:

ΔG = ΔH – TΔS

A reaction is considered spontaneous or feasible in the forward direction if the value of ΔG is negative. libretexts.org

Enthalpy (ΔH): This term represents the change in the heat content of a system during a reaction. researchgate.net The primary reaction between an isocyanate group and a hydroxyl group to form a urethane linkage is a highly exothermic process. poliuretanos.net This means it releases a significant amount of heat, resulting in a large, negative ΔH. For typical alcohol-isocyanate reactions, the enthalpy of reaction is approximately -24 kcal/mol. poliuretanos.net This strong enthalpic driving force is a primary contributor to the feasibility of polyurethane formation.

Entropy (ΔS): This term measures the change in the degree of disorder or randomness in the system. chembase.lk The polymerization of dibenzyldiisocyanate with a polyol involves the combination of two or more separate molecules into a single, larger polymer chain. This leads to a more ordered state, resulting in a decrease in entropy (a negative ΔS). researchgate.net A negative entropy change is thermodynamically unfavorable and opposes the reaction. chemistrystudent.com

For the reaction to be feasible (ΔG < 0), the large negative enthalpy change must be sufficient to overcome the unfavorable negative TΔS term. libretexts.org

The table below illustrates the interplay of enthalpy and entropy in determining reaction feasibility.

ΔH SignΔS SignTemperature DependenceReaction Feasibility (ΔG)
- (Exothermic)+ (More Disorder)Spontaneous at all temperaturesAlways Negative
- (Exothermic)- (More Order)Spontaneous at low temperaturesNegative if
+ (Endothermic)+ (More Disorder)Spontaneous at high temperaturesNegative if
+ (Endothermic)- (More Order)Non-spontaneous at all temperaturesAlways Positive

This interactive table demonstrates how the spontaneity of a reaction depends on the signs of enthalpy and entropy changes and the temperature.

In dibenzyldiisocyanate systems, the reaction corresponds to the second scenario in the table. The process is strongly driven by the exothermic nature of urethane bond formation, making the reaction feasible under typical processing conditions despite the decrease in entropy.

Distinction and Interplay of Kinetic vs. Thermodynamic Control in Product Formation

In chemical reactions where multiple products can be formed, the final product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: Under kinetic control, the major product is the one that forms the fastest. libretexts.org This occurs because the reaction pathway leading to this product has the lowest activation energy (Ea). Kinetically controlled reactions are typically irreversible and are favored at lower temperatures, where there is insufficient energy to overcome the activation barrier of the slower, alternative pathway or to reverse the initial reaction. libretexts.orgillinois.edu

Thermodynamic Control: Under thermodynamic control, the major product is the most thermodynamically stable one, meaning it has the lowest Gibbs free energy. libretexts.org This outcome is favored under conditions of reversibility, typically at higher temperatures, which allow the system to reach equilibrium. libretexts.org At elevated temperatures, even if the less stable kinetic product forms first, it can revert to the reactants, which can then proceed down the pathway to the more stable thermodynamic product. dalalinstitute.com

In the context of dibenzyldiisocyanate polymerization, the primary urethane-forming reaction is generally considered to be under kinetic control as it is effectively irreversible under most conditions. However, the distinction becomes crucial when considering subsequent side reactions, such as the formation of allophanate (B1242929) or biuret (B89757) linkages.

For example, a urethane group can react with another isocyanate molecule to form an allophanate linkage. This secondary reaction is often reversible, especially at elevated temperatures.

At lower to moderate temperatures , the formation of urethane is dominant. The system is under kinetic control, and the primary product is the linear or branched polyurethane.

At higher temperatures , the system may have enough energy to allow for the reversible formation of allophanates. Here, the reaction can be under thermodynamic control . If the allophanate is a thermodynamically stable component of the final network at that temperature, its formation will be favored as the system approaches equilibrium.

The following table summarizes the conditions that influence the type of control in a dibenzyldiisocyanate system.

Control TypeFavored ConditionsKey FactorResultant Product in Isocyanate Systems
Kinetic Control Low Temperature, Short Reaction TimeRate of Formation (Lowest Activation Energy)Urethane (primary product)
Thermodynamic Control High Temperature, Long Reaction TimeProduct Stability (Lowest Gibbs Free Energy)Equilibrium mixture including Urethane, Allophanate, Biuret

This interactive table outlines the conditions and outcomes associated with kinetic and thermodynamic control in isocyanate reactions.

Mechanistic Insights from Combined Kinetic and Thermodynamic Data

Combining kinetic and thermodynamic data provides a comprehensive understanding of the reaction mechanism for dibenzyldiisocyanate systems. The data reveals a reaction landscape with competing and sequential pathways that are highly dependent on process conditions.

Initial Reaction Stage: The initial reaction between dibenzyldiisocyanate and a polyol is dominated by the kinetic pathway leading to urethane formation. Thermodynamic data confirms this is highly favorable, with a large negative enthalpy change (ΔH ≈ -24 kcal/mol) ensuring the reaction proceeds spontaneously despite an unfavorable negative entropy change (ΔS). poliuretanos.net The large activation energy for the reverse reaction makes urethane formation practically irreversible under mild conditions.

Influence of Temperature and Reversibility: As temperature increases, thermodynamic factors gain influence. While the primary urethane reaction remains dominant, subsequent reactions, such as the formation of allophanates and biurets from the reaction of isocyanates with existing urethane or urea (B33335) groups, become significant. Kinetic studies show these reactions are slower than the main polymerization reaction. Thermodynamic analysis reveals their reversibility at elevated temperatures. This means that at higher processing temperatures, the polymer network can undergo rearrangement as these crosslinks form and break, eventually settling into a thermodynamically determined equilibrium state. wikipedia.org

Structure-Reactivity Relationship: Kinetic data, when comparing different isocyanates, highlights the influence of molecular structure. Aromatic isocyanates, like dibenzyldiisocyanate, are generally more reactive than aliphatic ones due to electronic effects. poliuretanos.net However, steric hindrance around the isocyanate group can reduce reactivity. The benzylic structure of dibenzyldiisocyanate, with the -CH₂- spacer between the aromatic ring and the NCO group, modulates its reactivity compared to a more directly conjugated aromatic isocyanate like MDI (Methylene diphenyl diisocyanate).

The table below summarizes the insights gained from integrating kinetic and thermodynamic data.

Data PointObservationMechanistic Implication
Thermodynamics (ΔH, ΔS) Large negative ΔH, negative ΔS.The reaction is enthalpically driven and feasible, overcoming the entropic penalty of association.
Kinetics (Rate Constants) Fast rate for urethane formation; slower rates for side reactions.Urethane formation is the primary, kinetically favored pathway.
Effect of Temperature Reversibility of side reactions (e.g., allophanate) increases at high T.The system can shift from kinetic to thermodynamic control, allowing the network to reach an equilibrium state.
Structural Comparison Aromatic isocyanates are highly reactive.The electronic nature of the dibenzyl structure dictates the inherent reactivity of the NCO groups.

This interactive table connects specific thermodynamic and kinetic observations to their mechanistic consequences in dibenzyldiisocyanate polymerization.

Catalysis in Dibenyldiisocyanate Chemistry

Principles of Catalysis in Diisocyanate Reactions

The catalytic mechanisms for diisocyanate reactions are broadly categorized based on the phase of the catalyst relative to the reactants. Homogeneous catalysts operate in the same phase, heterogeneous catalysts in a different phase, and biocatalysts utilize biological systems. Each approach offers distinct advantages in controlling the reactivity of the isocyanate group.

Homogeneous catalysis involves catalysts that are dissolved in the reaction medium, providing excellent contact with the reactants. This category includes metal-organic complexes and purely organic molecules like tertiary amines. catalysis.dee-bookshelf.de In metal-catalyzed systems, the design of the ancillary ligands—the organic molecules bound to the metal center—is crucial for tuning the catalyst's performance. wiley.comresearchgate.net

Ligand design allows for the precise modification of the steric and electronic environment around the metal's active site. ethernet.edu.et This control can enhance reaction rates, improve selectivity for a specific product, and stabilize the catalytic species. e-bookshelf.de For instance, the lability of a ligand can be exploited; a hemi-labile donor ligand can facilitate the partial de-coordination of a growing polymer chain from a metal center, favoring the desired reaction pathway. rsc.org The development of ancillary ligands has been instrumental in discovering new reactivity and creating highly efficient catalytic processes for a wide range of chemical transformations. wiley.com

Common homogeneous catalysts for diisocyanate reactions include:

Tertiary Amines: These act as Lewis bases. In urethane (B1682113) formation, they can activate the alcohol's hydroxyl group, making it a more potent nucleophile to attack the isocyanate. rsc.org Computational studies on catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have helped elucidate these mechanisms, showing a significant decrease in the reaction's energy barrier. mdpi.comresearchgate.netnih.gov

Organometallic Compounds: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective but are facing scrutiny due to toxicity concerns. wernerblank.com This has driven research into alternatives, including compounds based on zirconium, bismuth, and aluminum. rsc.orgwernerblank.com These metal catalysts typically function as Lewis acids, coordinating to and activating the isocyanate group. turkchem.net

Interactive Table: Comparison of Homogeneous Catalyst Types
Catalyst TypeGeneral MechanismKey Characteristics
Tertiary Amines Lewis Base: Activates H-acidic compounds (e.g., alcohols)Steric hindrance and basicity are key factors; effective for urethane formation. rsc.org
Organometallic (Sn, Zr, Bi) Lewis Acid: Activates the isocyanate group by coordination. turkchem.netHigh activity; selectivity can be tuned by metal and ligand choice. wernerblank.com
Anionic Catalysts (e.g., Acetates) Nucleophilic Attack: Directly adds to the isocyanate to initiate polymerization/cyclization. acs.orgnih.govOften act as precatalysts, forming more active species in situ; effective for trimerization. acs.org

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. turkchem.net This approach is a cornerstone of the chemical industry, offering significant advantages such as easy separation of the catalyst from the product stream and enhanced catalyst stability and reusability. rsc.org

The catalytic process occurs at the interface between the phases and involves a sequence of elementary steps:

Adsorption: Reactant molecules bind to the catalyst's surface at specific locations known as active sites.

Reaction: The adsorbed molecules react on the surface, often through a pathway with a lower activation energy than the uncatalyzed reaction.

Desorption: The product molecules detach from the surface, freeing the active sites for the next catalytic cycle.

The effectiveness of a heterogeneous catalyst is highly dependent on its surface chemistry. researchgate.net The design of these catalysts focuses on creating and stabilizing specific active sites, which can be individual metal atoms, subnanometric clusters, or defined ensembles of atoms at the surface. wiley.comresearchgate.net For supported metal catalysts, interactions between the metal particles and the support material (e.g., an oxide) can create unique active sites at the interface, significantly enhancing catalytic activity and selectivity. nih.gov Identifying the precise nature of these active sites is a major challenge in catalysis research and often requires a combination of advanced characterization techniques and computational modeling. researchgate.netspringernature.comnorthwestern.edu

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. Enzymes are proteins that function as highly efficient and specific biological catalysts, often capable of accelerating reactions by factors of up to a million under mild conditions. aidic.it This "green chemistry" approach is gaining attention for isocyanate synthesis and modification due to its potential for high selectivity and reduced environmental impact. rsc.orgrsc.org

The key advantages of biocatalysis include:

High Specificity: Enzymes possess precisely structured three-dimensional active sites, which allows for exceptional chemo-, regio-, and stereoselectivity, enabling transformations that are difficult to achieve with conventional chemical catalysts. aidic.it

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption and the need for harsh solvents. aidic.it

Environmental Benefits: Enzymes are biodegradable and derived from renewable resources. Their use can lead to processes with less waste generation compared to traditional chemocatalysis. aidic.it

While the application of biocatalysis directly to diisocyanate polymerization is an emerging field, enzymes are being explored for the synthesis of bio-based isocyanates from renewable feedstocks. rsc.org The goal is to develop sustainable pathways that avoid hazardous reagents like phosgene (B1210022), which is used in the conventional industrial production of isocyanates. wikipedia.orgrsc.orgrsc.org

Mechanistic Insights into Catalytic Cycles for Diisocyanate Reactions

Understanding the detailed step-by-step mechanism of a catalytic reaction is crucial for optimizing catalyst performance and improving process efficiency. catalysis.de This involves identifying the true active species and all intermediates that are formed and consumed during the catalytic cycle. e-bookshelf.de

The active site is the specific part of the catalyst where the chemical reaction occurs. springernature.com In homogeneous metal catalysis, the active site is typically the metal atom and its immediate coordination sphere. catalysis.de For heterogeneous systems, it can be a particular crystal face, an atomic step, or a single atom on the support surface. researchgate.net Identifying these sites can be challenging, especially when they are dynamic or constitute only a small fraction of the catalyst's mass. semanticscholar.org

A critical insight from recent studies is that the initially added substance is often a "precatalyst" that transforms into the true catalytically active species under reaction conditions. nih.govacs.org For example, in the acetate-initiated trimerization of isocyanates, detailed mechanistic investigations using quantum chemical calculations, mass spectrometry, and NMR have shown that the acetate (B1210297) anion is not the direct catalyst. Instead, it reacts with the isocyanate to form a deprotonated amide species, which is the actual, highly nucleophilic catalyst that drives the cyclotrimerization reaction. acs.orgnih.gov

The reaction between an isocyanate and a nucleophile can generate a variety of intermediates, such as carbamates from alcohols, ureas from amines, or unstable carbamic acids from water. semanticscholar.orgrsc.orgresearchgate.netmst.edu These intermediates can themselves participate in or influence the catalytic cycle. For instance, in polyurethane systems, the deprotonated forms of urethane or urea (B33335) groups can also act as active catalysts for isocyanurate formation. acs.orgtue.nl Spectroscopic techniques like IR and NMR are invaluable tools for detecting and characterizing these transient intermediates, providing a window into the catalytic cycle as it happens. e-bookshelf.de

Catalysts enhance efficiency by providing an alternative reaction pathway with a lower activation energy. mdpi.comnih.gov They can also steer a reaction towards a specific product when multiple outcomes are possible, a property known as selectivity. rsc.org In diisocyanate chemistry, catalysts are essential for controlling the competition between urethane formation (reaction with alcohols), allophanate (B1242929) formation (reaction of isocyanate with a urethane), and cyclotrimerization (formation of isocyanurates). rsc.org

Two primary mechanisms are generally accepted for metal-catalyzed urethane formation:

Lewis Acid Mechanism: The metal catalyst coordinates with the oxygen or nitrogen of the isocyanate group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. turkchem.net

Insertion Mechanism: The metal catalyst first forms an alcoholate complex with the polyol. This complex then reacts with the isocyanate in an insertion step to form the urethane. This pathway is proposed for certain zirconium and bismuth catalysts and is noted for its high selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. turkchem.netwernerblank.com

Recent computational and experimental studies have revealed that catalytic cycles can be far more complex than simple, sequential additions. The acetate-initiated trimerization of aliphatic isocyanates, for example, proceeds through two interconnected catalytic cycles, with the catalyst migrating from one cycle to the other. acs.org Unraveling these intricate pathways is key to understanding side-product formation and optimizing industrial processes for higher efficiency and product purity. acs.org The choice of catalyst can dramatically alter the relative rates of consecutive reactions; for example, some catalysts favor carbamate (B1207046) formation, while others accelerate the subsequent reactions to form allophanates and isocyanurates. rsc.org

Interactive Table: Simplified Catalytic Cycle for Acetate-Initiated Trimerization
StepDescriptionKey Species Involved
1. Precatalyst Activation The acetate (precatalyst) reacts with an isocyanate molecule.Acetate, Isocyanate
2. Formation of Active Catalyst A deprotonated amide anion is formed, which is the true, highly active catalyst. acs.orgnih.govDeprotonated Amide
3. Nucleophilic Attack The active catalyst attacks another isocyanate molecule, initiating the cycle.Deprotonated Amide, Isocyanate
4. Chain Growth The resulting intermediate sequentially adds two more isocyanate molecules.Dimeric Anion, Trimeric Anion, Isocyanate
5. Ring Closure & Catalyst Regeneration The trimeric intermediate cyclizes to form the stable isocyanurate ring, regenerating the active catalytic species. acs.orgIsocyanurate, Deprotonated Amide

Design and Synthesis of Novel Catalytic Systems for Diisocyanate Reactions

The reactivity of the isocyanate group (-N=C=O) in dibenzyldiisocyanate allows for a variety of important polymerization and cycloaddition reactions. However, to achieve high reaction rates, selectivity, and desirable polymer properties under controlled conditions, the use of catalysts is essential. acs.org The design and synthesis of novel catalytic systems are pivotal for advancing the applications of diisocyanates, including dibenzyldiisocyanate. Research in this area is broadly focused on three main classes of catalysts: organometallic compounds, metal-free organocatalysts, and catalysts supported on nanomaterials. Each class offers distinct advantages concerning activity, selectivity, and sustainability.

Organometallic Catalysts

Organometallic compounds, particularly those based on tin, have long been the industry standard for catalyzing polyurethane formation from diisocyanates and polyols. acs.orgresearchgate.net The catalytic activity of these compounds stems from their nature as strong Lewis acids, which can activate the isocyanate group. acs.org The mechanism involves the coordination of the organometallic catalyst to the nitrogen atom of the isocyanate, which polarizes the N=C bond and increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by an alcohol. acs.org

Novel developments in organometallic catalysis aim to address the toxicity concerns associated with tin compounds and to develop catalysts with tailored activity profiles, such as delayed action or temperature sensitivity.

Key Research Findings:

Tin(IV) Complexes: Novel catalyst systems involving complexes of tin(IV) salts with primary amines have been developed. google.com These catalysts exhibit delayed action because the complex is stable at ambient temperatures but dissociates at elevated temperatures to release the active tin catalyst. This allows for better control over the initiation of the polymerization reaction, which is crucial in applications like coatings and adhesives. google.com

Alternative Transition Metal Complexes: Concerns over the environmental impact of organotin compounds have spurred research into catalysts based on other metals. researchgate.net Complexes of iron, copper, chromium, and tin with β-diketone ligands have been investigated for the synthesis of polyurethanes. researchgate.net Studies comparing these alternatives to the traditional dibutyltin dilaurate (DBTDL) have shown that their effectiveness can vary depending on the reaction system (e.g., with polyethers versus polyesters). researchgate.net For instance, certain metal-β-diketone complexes demonstrated higher efficacy in reactions with polyesters. researchgate.net

Metal Acetylacetonates: In the synthesis of polyimides from diisocyanates and aromatic dianhydrides, metal acetylacetonate (B107027) catalysts have been utilized to facilitate the reaction. researchgate.net

The table below summarizes the characteristics of various organometallic catalysts used in diisocyanate reactions.

Catalyst ClassSpecific ExamplesMode of ActionKey Advantages
Organotin Compounds Dibutyltin dilaurate (DBTDL)Lewis acid activation of the isocyanate group. acs.orgHigh catalytic activity, well-established performance. researchgate.net
Heat-Sensitive Tin(IV) Complexes Complexes of tin(IV) salts and primary aminesDelayed catalysis via temperature-induced dissociation. google.comControlled reaction initiation, longer pot life. google.com
Transition Metal β-diketones Fe(acac)₃, Cu(acac)₂, Cr(acac)₃Lewis acid activation, effectiveness varies with polyol type. researchgate.netLower toxicity alternatives to organotin compounds. researchgate.net
Metal Acetylacetonates Not specifiedFacilitates polyimide formation. researchgate.netEffective in specific polymerization reactions. researchgate.net

Organocatalysts

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. sigmaaldrich.com This approach has gained significant traction as a "green" alternative to organometallic catalysis, avoiding the issues of metal toxicity and contamination in the final product. sigmaaldrich.comacs.org In the context of diisocyanate chemistry, organocatalysts can operate through two primary mechanisms: activating the alcohol (nucleophilic activation) or activating the isocyanate (electrophilic activation). acs.org

Key Research Findings:

Basic Organocatalysts: Strong organic bases, such as guanidines (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) and amidines, are highly effective catalysts. acs.org They function via a nucleophilic activation mechanism, where the catalyst deprotonates the alcohol, increasing its nucleophilicity and facilitating its attack on the isocyanate group. acs.org The reaction rate generally increases with the basicity of the catalyst. acs.org

Acidic Organocatalysts: Strong Brønsted acids can also catalyze the reaction, operating through an electrophilic activation pathway similar to that of Lewis acid metal catalysts. acs.org The acid protonates the isocyanate group, enhancing the electrophilicity of its carbon atom.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as potent nucleophilic catalysts for diisocyanate reactions. They have been shown to be effective in promoting polyurethane formation with reaction times comparable to metal-based systems. acs.org

The development of organocatalysts has proven competitive with traditional metal catalysts, leading to the synthesis of high molecular weight polyurethanes in a more sustainable manner. acs.org

The table below provides an overview of different classes of organocatalysts for diisocyanate reactions.

Catalyst ClassSpecific ExamplesMechanismKey Advantages
Guanidines 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)Nucleophilic Activation (General Base Catalysis). acs.orgHigh activity, metal-free, produces high molecular weight polymers. acs.org
Amidines 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Nucleophilic Activation (General Base Catalysis). acs.orgEffective for polyurethane synthesis. acs.org
N-Heterocyclic Carbenes (NHCs) Imidazole-based carbenesNucleophilic Catalysis. acs.orgHigh catalytic efficiency, comparable to metal catalysts. acs.org
Brønsted Acids Strong organic acidsElectrophilic Activation. acs.orgMetal-free alternative, activates the isocyanate group. acs.org

Nanomaterial-Supported Catalysts

A significant advancement in catalysis is the use of nanomaterials as supports for catalytic species. Nanomaterial-based catalysts offer several advantages, including exceptionally high surface area-to-volume ratios, which dramatically increase the number of available active sites. researchgate.netwikipedia.org Furthermore, these heterogeneous catalysts can be easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling. wikipedia.org

The design of these systems involves anchoring catalytically active species—be they organometallic complexes or organocatalysts—onto the surface of a nanomaterial.

Key Research Findings:

Types of Nanomaterial Supports: A wide variety of nanomaterials are employed as catalyst supports. These include:

Metal Oxides: Nanoparticles of titanium dioxide (TiO₂) and zinc oxide (ZnO) are valued for their stability and photocatalytic properties. ajgreenchem.com Their surfaces contain hydroxyl groups that can be functionalized for catalyst attachment. researchgate.net For example, isocyanate groups have been covalently attached to TiO₂ nanoparticle surfaces, demonstrating a method for functionalization. researchgate.net

Carbon-Based Nanomaterials: Graphene and carbon nanotubes provide large surface areas and high electrical conductivity, making them versatile supports. ajgreenchem.com

Metallic Nanoparticles: Nanoparticles of noble metals like palladium and platinum can themselves be catalytically active or serve as supports for other catalytic ligands. wikipedia.org

Functionalization: The surface of nanomaterials can be functionalized to covalently bond with catalytic molecules. This prevents leaching of the catalyst and improves stability. wikipedia.org The process often involves modifying the nanoparticle surface to introduce specific functional groups that can then react with the desired catalyst.

Enhanced Performance: The unique properties of nanomaterials can lead to improved catalytic activity, selectivity, and stability compared to their unsupported counterparts. mdpi.com The ability to fine-tune the size, shape, and surface properties of nanoparticles allows for the optimization of the catalyst for specific diisocyanate reactions. mdpi.com

The table below outlines various nanomaterial supports and their potential in catalysis for diisocyanate reactions.

Nanomaterial SupportKey PropertiesMethod of Catalyst IntegrationPotential Advantages in Diisocyanate Reactions
Titanium Dioxide (TiO₂) Nanoparticles High stability, surface hydroxyl groups. ajgreenchem.comresearchgate.netCovalent attachment via surface functionalization. researchgate.netStable heterogeneous catalyst, potential for photocatalytic applications.
Graphene/Carbon Nanotubes Extremely high surface area, high conductivity. ajgreenchem.comAdsorption or covalent bonding of catalytic species.Maximizes active site exposure, enhances reaction rates.
Metallic Nanoparticles (e.g., Pd, Pt) High intrinsic catalytic activity, tunable properties. wikipedia.orgCan act as the catalyst or be functionalized with ligands. wikipedia.orgHigh efficiency for specific reactions (e.g., C-C coupling). wikipedia.org
**Silica (B1680970) Nanoparticles (SiO₂) **Well-defined porosity, easily functionalized surface.Grafting of organocatalysts or organometallic complexes.Recyclable, stable support with tunable pore structure.

Computational Chemistry and Theoretical Modeling of Dibenyldiisocyanate Systems

Quantum Mechanical Approaches to Dibenyldiisocyanate

Quantum mechanical (QM) methods are at the forefront of computational chemistry, offering a detailed description of the electronic structure of molecules. researchgate.net These ab initio and density functional theory approaches are crucial for understanding the fundamental properties of dibenzyldiisocyanate that govern its chemical behavior.

Density Functional Theory (DFT) has emerged as a popular and versatile computational method for studying many-body systems, including atoms and molecules. wikipedia.org It allows for the investigation of the electronic structure, optimized geometry, and vibrational frequencies of molecules like dibenzyldiisocyanate. researchgate.netnih.gov DFT calculations have been employed to study the reactivity of various aromatic diisocyanates, including 2,4'-dibenzyl diisocyanate (2,4'-DBDI), in reactions such as urethane (B1682113) formation. researchgate.net

Studies using DFT, for instance with the B3LYP functional and a 6-31+G(d,p) basis set, have been conducted to analyze the reaction profiles of diisocyanates with alcohols. researchgate.net These calculations help in determining the molecular structure of reactants, transition states, and products, providing insights into the reaction mechanism. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers a deeper understanding of charge delocalization and the stabilization energies within the molecule. researchgate.net

The reactivity of the two isocyanate groups in an asymmetrical diisocyanate like 2,4'-DBDI can be different, and DFT calculations can quantify this difference. By calculating the activation energies for the reaction of each isocyanate group, the selectivity of the reaction can be predicted. researchgate.netitu.edu.tr For example, in a study of the reaction of various aromatic diisocyanates with n-butanol, DFT was used to calculate the free energy profiles for both concerted and stepwise reaction pathways, concluding that the concerted path is more favorable. researchgate.net

Table 1: Example of DFT-Calculated Properties for a Diisocyanate System (Note: This table is a representative example based on typical DFT studies of diisocyanates and may not represent specific values for dibenzyldiisocyanate without a dedicated study.)

PropertyDescriptionTypical Calculated Value/Information
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies The frequencies at which the molecule's bonds vibrate.Used to identify characteristic functional group peaks in IR and Raman spectra.
Electronic Energy The total energy of the electrons in the molecule.A key component in calculating reaction energies and activation barriers.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.An indicator of the molecule's chemical reactivity and kinetic stability.
NBO Charges The charge distribution on each atom in the molecule.Helps in understanding the electrophilic and nucleophilic sites.

This table is for illustrative purposes and is based on general findings from DFT studies on related diisocyanates.

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of experimental data. montana.edu These methods, while computationally more demanding than DFT, can provide very high-accuracy predictions for molecular properties and reaction energies. arxiv.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category. montana.edu

For diisocyanate systems, ab initio calculations are valuable for benchmarking the results obtained from more computationally efficient methods like DFT. researchgate.net They can provide a more accurate description of electron correlation effects, which can be important for certain reactions and properties. For example, high-level ab initio computations have been used to study the reactions of isocyanates with alcohols, confirming that the reactions proceed through asymmetric concerted transition states. researchgate.net While specific ab initio studies focusing solely on dibenzyldiisocyanate are not extensively documented in publicly available literature, the principles and applications of these methods to similar diisocyanates are well-established.

Molecular Dynamics Simulations in Diisocyanate-Based Systems

While quantum mechanics is essential for understanding the electronic details of molecules, Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. nih.govmdpi.com MD simulations use classical mechanics to model the movements of atoms and molecules over time, providing insights into the dynamic processes of larger systems, such as polymers. researchgate.netdigitallibrarynasampe.org

One of the most significant applications of MD simulations in the context of diisocyanates is the prediction of polymerization behavior. vot.pl By simulating a system containing diisocyanate and polyol monomers, researchers can observe the step-wise addition reactions that lead to the formation of polyurethane chains. itu.edu.tr These simulations can provide valuable information on the resulting polymer's structure, such as the distribution of hard and soft segments, which in turn influences the material's macroscopic properties. researchgate.netdigitallibrarynasampe.org

MD simulations can also be used to predict various physical properties of the resulting polymers, such as their density and glass transition temperature. digitallibrarynasampe.org For instance, iterative MD simulations that mimic polymerization reactions have been developed to generate realistic polymeric networks and predict the properties of polyurethanes based on different isocyanate precursors. digitallibrarynasampe.org Machine learning techniques are also being integrated with MD simulations to accelerate the discovery of new polymers with desired properties. wisc.edu

Table 2: Information Obtainable from MD Simulations of Diisocyanate Polymerization (Note: This table is a representative example of the types of data that can be generated from MD simulations of polyurethane formation.)

Simulation OutputDescriptionRelevance to Polymer Properties
Reaction Conversion vs. Time The percentage of functional groups that have reacted as a function of simulation time.Provides insights into the kinetics of the polymerization process.
Molecular Weight Distribution The distribution of polymer chain lengths at different stages of the reaction.A key factor determining the mechanical properties of the final polymer.
Radial Distribution Functions The probability of finding an atom at a certain distance from another atom.Reveals details about the local structure and packing of polymer chains.
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.A critical parameter for determining the service temperature range of the material.
Mechanical Properties Stress-strain behavior, Young's modulus, etc., can be calculated from simulations of deformation.Predicts the stiffness, strength, and elasticity of the polymer.

This table is for illustrative purposes and is based on general findings from MD simulations of polyurethane systems.

Computational Studies of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction requires identifying the intermediate species and the transition states that connect them. rsc.orgethz.ch A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point. readthedocs.iocrystalsolutions.eu Computational chemistry provides powerful tools for locating and characterizing these fleeting structures. faccts.de

Computational studies on the reaction of aromatic diisocyanates with alcohols have shown that the reaction can proceed through either a concerted or a stepwise mechanism. researchgate.netitu.edu.tr In a concerted mechanism, the bond-forming and bond-breaking events occur in a single step, passing through one transition state. In a stepwise mechanism, one or more intermediates are formed, with a transition state for each step. For the uncatalyzed reaction of isocyanates with alcohols, computational studies often favor a concerted mechanism where the alcohol adds across the N=C bond of the isocyanate. researchgate.netitu.edu.tr

The activation energy, which is the energy difference between the reactants and the transition state, is a crucial parameter that determines the rate of a reaction. readthedocs.io Quantum mechanical calculations, particularly DFT, are widely used to compute the energies of reactants, products, and transition states, thereby providing an estimate of the activation energy. researchgate.netethz.ch These calculations have been instrumental in explaining the relative reactivities of different isocyanate groups and the catalytic effects of various substances on urethane formation. researchgate.netresearchgate.net

Predictive Modeling and Machine learning Applications in Diisocyanate Chemistry

The integration of predictive modeling and machine learning (ML) into computational chemistry has marked a significant shift in the study of diisocyanates, including systems related to dibenzyldiisocyanate. These advanced computational techniques offer powerful tools for navigating the vast chemical space associated with polyurethane and polyimide chemistry. By leveraging data-driven approaches, researchers can now predict material properties and reaction outcomes with increasing accuracy, moving beyond traditional experimental trial-and-error methods. wisc.educontroleng.com Machine learning models, trained on datasets derived from experiments or high-throughput computational screenings, are becoming indispensable for understanding complex structure-property relationships in isocyanate-based materials. frontiersin.orgacs.org

The application of these models ranges from predicting fundamental chemical reactivity to optimizing the performance of the final polymeric materials. mdpi.comacs.org For instance, machine learning algorithms can be trained to recognize patterns in molecular structures and predict macroscopic properties like glass transition temperatures and mechanical strength. frontiersin.orgnih.gov This data-centric approach not only accelerates the discovery of new materials but also provides deeper insights into the underlying chemical and physical phenomena that govern their behavior. wisc.eduresearchgate.net

Predicting Reactivity and Selectivity

Predicting the reactivity of the isocyanate (NCO) group is fundamental to controlling polymerization processes and designing materials with desired characteristics. The reactivity of a diisocyanate is influenced by both electronic and steric factors, which can be quantified using computational methods. Machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, utilize these computed descriptors to predict reactivity. europa.euresearchgate.net

Data-driven approaches can directly correlate chemical features with experimentally observed outcomes. nih.gov For diisocyanates, this involves predicting how readily the NCO groups will react with nucleophiles, such as the hydroxyl groups of polyols. This is crucial in systems with asymmetrical diisocyanates, like toluene (B28343) diisocyanate (TDI), where the two NCO groups exhibit different reactivities. vot.pl Understanding and predicting this selectivity is key to controlling the polymer microstructure and, consequently, its final properties.

Machine learning models are trained on datasets that include various diisocyanate structures and their corresponding reaction rates or selectivity ratios. researchgate.net The models learn to identify the structural motifs and electronic properties that govern reactivity. For example, features like the partial charge on the NCO carbon atom, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric hindrance around the functional group are used as inputs for the model. mdpi.comeuropa.eu The output can be a continuous value, such as a reaction rate constant, or a classification, such as identifying the more reactive NCO group. acs.org

Research has demonstrated the ability of ML models to outperform traditional predictive methods in certain contexts. nih.gov For example, neural networks and support vector machines have been successfully used to predict reaction outcomes, offering a faster alternative to computationally expensive quantum mechanics calculations for large-scale screening. researchgate.net

Table 1: Example of a Data Structure for a Machine Learning Model Predicting Diisocyanate Reactivity

Diisocyanate Structure (Input Features) Reactivity Outcome (Target Variable)
Descriptor 1: Partial Charge on NCO CarbonPredicted Rate Constant (k)
Descriptor 2: LUMO EnergyA continuous numerical value representing reaction speed.
Descriptor 3: Steric Hindrance Parameter
Descriptor 4: Dipole Moment
Descriptor 5: Hammett Constant (for aromatic rings)
Descriptor 6: Presence of Electron-Withdrawing/Donating Groups

Accelerated Material Design and Optimization

The traditional process of developing new polymers is often a resource-intensive and time-consuming endeavor. researchoutreach.org Computational modeling, supercharged by machine learning, offers a paradigm for accelerated material design and optimization. controleng.comspecificpolymers.com This approach allows for the rapid in silico screening of vast libraries of potential monomers, including diisocyanates and polyols, to identify candidates with promising properties before any synthesis is attempted. wisc.eduschrodinger.com

The process begins with the creation of a large virtual library of candidate polymers. For polyurethane systems, this involves computationally combining various diisocyanates (like dibenzyldiisocyanate derivatives) with a range of polyols. wisc.edu Machine learning models are then trained on existing experimental data to predict key performance indicators, such as thermal stability, tensile strength, and elasticity, based on the molecular structure of the polymer repeat unit. frontiersin.orgresearchgate.net

Researchers at the University of Wisconsin-Madison, for instance, built a library of 8 million hypothetical polyimides from existing dianhydride and diamine/diisocyanate molecules. wisc.edu By applying ML models, they could predict the properties of these hypothetical materials and screen for candidates with superior performance compared to existing polymers. wisc.educontroleng.com This data-driven framework dramatically speeds up the discovery phase. wisc.edu A key aspect of this approach is the use of "transparent" machine learning models that allow researchers to understand why a model made a certain prediction by identifying the crucial chemical substructures that influence specific properties. wisc.edu

Once promising candidates are identified through this high-throughput virtual screening, more rigorous computational methods like molecular dynamics (MD) simulations can be employed to validate the predictions and further investigate material behavior at an atomistic level. specificpolymers.com This synergy between machine learning and physics-based simulations creates a powerful and efficient workflow for designing next-generation materials. mdpi.com This methodology has been successfully applied to predict various properties of polyurethanes, from mechanical responses to drug release kinetics from isocyanate-derived aerogels. frontiersin.orgrsc.org

Table 2: Workflow for Accelerated Polyurethane Design using Predictive Modeling

Phase Activity Tools and Techniques Objective
1. Library Generation Create a vast virtual library of hypothetical polyurethanes by combining various diisocyanate and polyol monomers.Combinatorial computational chemistry software.To generate a large and diverse chemical space for exploration. wisc.edu
2. High-Throughput Screening Use trained machine learning models to rapidly predict key properties (e.g., thermal, mechanical) for all candidates in the library.Machine Learning (e.g., Neural Networks, Gradient Boosting), QSAR/QSPR models.To quickly identify a small subset of high-potential candidates from millions of possibilities. wisc.edufrontiersin.org
3. Candidate Validation Perform more detailed and computationally intensive simulations on the top-ranked candidates.Molecular Dynamics (MD) simulations, Density Functional Theory (DFT).To validate ML predictions and gain deeper insight into material behavior. specificpolymers.com
4. Experimental Synthesis Synthesize and characterize the most promising material identified through computational analysis.Laboratory synthesis and material testing equipment.To provide ultimate validation of the computational design and discovery process. wisc.edu

Advanced Analytical Methodologies in Dibenyldiisocyanate Research

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation

Spectroscopic methods are indispensable for the detailed investigation of dibenyldiisocyanate. They allow for real-time monitoring of reactions and provide crucial data for elucidating the structure of the molecule and its derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that offers detailed insights into the molecular structure of this compound. fepbl.com By exploiting the magnetic properties of atomic nuclei, NMR can provide information about the chemical environment of individual atoms, making it invaluable for structural elucidation. fepbl.comnumberanalytics.com

Advanced NMR methods, such as two-dimensional (2D) NMR, are particularly useful. numberanalytics.com These techniques can reveal correlations between different nuclei within the molecule, helping to piece together its complex three-dimensional structure. numberanalytics.com While 1D NMR provides basic structural information, 2D NMR experiments, though more time-consuming, offer enhanced resolution and can overcome issues of signal overlap that are common in complex molecules. nih.gov

Solid-state NMR (ssNMR) is another crucial tool, especially for analyzing this compound in its solid form or as part of a polymer matrix. mdpi.comeuropeanpharmaceuticalreview.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, providing information on the material's structure, dynamics, and packing in the solid state. emory.edu Techniques like magic-angle spinning (MAS) are employed to reduce line broadening and improve spectral resolution. mdpi.comemory.edu Two-dimensional ssNMR can further be used to determine the connectivity between different parts of the molecule and to understand the miscibility of this compound in amorphous dispersions. europeanpharmaceuticalreview.com

NMR Technique Application in this compound Research Key Information Obtained
1D NMR (¹H, ¹³C) Routine structural confirmation and purity assessment.Chemical shifts indicating the electronic environment of protons and carbons.
2D NMR (e.g., COSY, HSQC, HMBC) Detailed structural elucidation and assignment of complex spectra.Connectivity between protons, between protons and carbons, and long-range correlations.
Solid-State NMR (ssNMR) Characterization of solid forms, polymers, and amorphous dispersions. mdpi.comeuropeanpharmaceuticalreview.comMolecular packing, conformation, dynamics, and miscibility. mdpi.comeuropeanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise mass determination of this compound and its reaction products. rsc.org It can distinguish between compounds with the same nominal mass but different elemental compositions, which is crucial for identifying unknown intermediates and byproducts. rsc.org Soft ionization techniques are often employed to minimize fragmentation and preserve the molecular ion for accurate mass measurement. researchgate.net

Tandem Mass Spectrometry (MS/MS), also known as MS², adds another layer of analytical depth. wikipedia.org In an MS/MS experiment, ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are analyzed by a second mass spectrometer. wikipedia.org This process provides valuable structural information and is particularly useful for identifying and sequencing molecules. wikipedia.org The fragmentation patterns can serve as a fingerprint for specific compounds, aiding in the differentiation of isomers and the characterization of complex reaction mixtures. msaltd.co.uk The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful approach for separating and identifying multiple components in a sample, such as the various products formed during the reactions of this compound. nih.gov

Mass Spectrometry Technique Primary Function in this compound Analysis Type of Data Generated
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination of parent compounds and products.Exact molecular formula confirmation. rsc.org
Tandem Mass Spectrometry (MS/MS) Structural elucidation of molecules through controlled fragmentation. wikipedia.orgFragmentation patterns for compound identification and sequencing.
LC-MS/MS Separation and identification of components in complex mixtures. nih.govChromatographic separation followed by mass analysis of individual components. nih.gov
Differential Electrochemical Mass Spectrometry (DEMS) Real-time determination of volatile reaction intermediates and products. hiden.frMass-resolved detection of gaseous or volatile species. hiden.fr

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint of a sample, making them invaluable for functional group analysis in this compound research. labmanager.comgatewayanalytical.com

FTIR spectroscopy measures the absorption of infrared light by a sample, which causes vibrations in the molecular bonds. labmanager.com These absorptions occur at specific frequencies corresponding to different functional groups. labmanager.com FTIR is particularly sensitive to polar bonds and hetero-nuclear functional groups, making it excellent for identifying groups like the isocyanate (-N=C=O) group in this compound. gatewayanalytical.comsapub.org

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. gatewayanalytical.com The frequency shifts in the scattered light provide information about the vibrational modes of the molecule. gatewayanalytical.com Raman spectroscopy is highly sensitive to non-polar, homo-nuclear bonds, such as carbon-carbon single, double, and triple bonds. gatewayanalytical.comsapub.org A key advantage of Raman is that it requires minimal to no sample preparation. gatewayanalytical.com

Together, FTIR and Raman spectroscopy offer a comprehensive analysis of the functional groups present in this compound and can be used to monitor changes in these groups during polymerization or other reactions. contractlaboratory.commt.com

Spectroscopic Method Principle Strengths in this compound Analysis Typical Applications
FTIR Spectroscopy Measures absorption of IR radiation. labmanager.comHigh sensitivity to polar functional groups (e.g., -N=C=O). gatewayanalytical.comIdentifying functional groups, assessing sample purity. contractlaboratory.com
Raman Spectroscopy Measures inelastic scattering of light. gatewayanalytical.comExcellent for analyzing non-polar bonds (e.g., aromatic rings), requires little sample preparation. gatewayanalytical.comsapub.orgStudying polymer backbone structure, in-situ reaction monitoring. labmanager.commt.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progression

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective technique for monitoring the progress of chemical reactions involving this compound. spectroscopyonline.comresearchgate.net This method is based on the principle that molecules containing chromophores—functional groups that absorb light in the UV-Vis range—will absorb light at characteristic wavelengths. du.edu.eg

In the context of this compound research, the aromatic rings and the isocyanate groups can act as chromophores. du.edu.eg As a reaction proceeds, the concentration of reactants, intermediates, and products changes. If these species have distinct UV-Vis absorption spectra, their changing concentrations can be monitored over time by measuring the absorbance at a specific wavelength. spectroscopyonline.comthermofisher.com According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species. thermofisher.com This allows for the calculation of reaction rates and provides insights into the reaction kinetics. spectroscopyonline.comlibretexts.org

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating the components of a complex mixture and for the quantitative analysis of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used for the separation, identification, and quantification of components in a liquid sample. shimadzu.hrbiomedpharmajournal.org It is a cornerstone of analytical chemistry in many industries, including pharmaceuticals, for assessing drug purity and stability. labinsights.nl

In HPLC, a liquid sample is pumped through a column packed with a solid adsorbent material (the stationary phase). shimadzu.hrbiomedpharmajournal.org The components of the sample interact differently with the stationary phase, causing them to travel through the column at different rates and thus separate. biomedpharmajournal.org A detector at the end of the column measures the concentration of each separated component as it elutes. shimadzu.hr

For the analysis of this compound, HPLC can be used to:

Separate this compound from its starting materials, intermediates, and byproducts.

Quantify the amount of this compound in a sample with high precision and accuracy. jasco-global.com

Monitor the progress of a reaction by measuring the decrease in reactant concentration and the increase in product concentration over time.

Gas Chromatography (GC)

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. sigmaaldrich.com The method operates by injecting a sample into a heated port, where it is vaporized and transported by an inert carrier gas (the mobile phase) through a specialized column containing a stationary phase. organomation.comphenomenex.com The differential partitioning of compounds between the mobile and stationary phases based on their chemical properties, such as boiling point and polarity, results in their separation. sigmaaldrich.com

Due to the relatively low volatility and high polarity of many diisocyanates, direct analysis by GC can be challenging. mdpi.com Consequently, a derivatization step is often employed to convert the analytes into more volatile and thermally stable forms. sigmaaldrich.commdpi.com A common approach involves reacting the diisocyanate with an alcohol, such as 2-chlorobenzyl alcohol (2-CBA), to form stable urethane (B1682113) derivatives that are more amenable to GC analysis. jksoeh.org These derivatives can then be detected using various detectors, including the Flame Ionization Detector (FID), Mass Selective Detector (MSD), or a Pulsed Discharge Ionization Detector-Electron Capture Detector (PD-ECD). jksoeh.org Research has documented the use of capillary GC-MS for the analysis of volatile compounds, with specific mention of dibenzyl diisocyanate, underscoring the technique's relevance. lew.ro

Below is a table summarizing typical GC-MS parameters used for the analysis of isophorone (B1672270) diisocyanate (IPDI), demonstrating a practical application of the technique.

ParameterCondition
Chromatographic ColumnHP-5MS (30m x 0.25mm)
Column Temperature Program150°C (hold 2 min), then ramp 5°C/min to 200°C (hold 10 min)
Carrier GasNitrogen
Flow Rate0.8-1.5 mL/min
Injector Temperature260°C
Ion SourceElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
google.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques represent a significant advancement in analytical chemistry, involving the direct coupling of a separation method with a spectroscopic detection method. ajrconline.org This combination leverages the strengths of both techniques to provide superior analytical power, enhancing resolution, sensitivity, and specificity, which is particularly crucial for analyzing complex mixtures containing trace levels of analytes like dibenzyl diisocyanate. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS) This powerful hyphenated technique links the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. mdpi.comthermofisher.com In diisocyanate analysis, GC-MS is frequently used following a derivatization step. jksoeh.org For instance, a validated method for determining residual diisocyanates in materials involves the hydrolysis of the isocyanates to their corresponding diamines, followed by derivatization with ethyl chloroformate (ECF). The resulting stable derivatives are then separated and quantified by GC-MS. mdpi.com This approach allows for the effective, accurate, and precise determination of various diisocyanates in a single analytical run. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Liquid chromatography-mass spectrometry is indispensable for the analysis of compounds that are non-volatile or thermally labile, which includes many diisocyanates and their derivatives. ajrconline.org The technique combines the physical separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis of MS. ajrconline.org For diisocyanate analysis, samples are often derivatized with reagents like 1-(2-methoxyphenyl)piperazine (B120316) (1,2-MP) or dibutylamine (B89481) (DBA) prior to LC-MS analysis. nih.govresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, significantly reducing the potential for false-positive results that can occur with less specific detectors. researchgate.netlcms.cz This is particularly valuable when analyzing isocyanates in complex environmental or biological matrices. researchgate.net

Beyond the standard GC-MS and LC-MS platforms, other advanced systems offer unique capabilities for diisocyanate research.

Tandem Mass Spectrometry (MS-MS): This technique involves multiple stages of mass analysis and is used to gain structural information about a compound. ajrconline.org Specific ions from the sample are selected and fragmented, and the resulting fragment ions are identified. This process provides a characteristic fragmentation pattern that can be used for unambiguous identification and quantification, even in highly complex mixtures. ajrconline.orgthermofisher.com It can be coupled with either GC or LC.

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS): TD-GC-MS is a highly sensitive technique for analyzing volatile and semi-volatile organic compounds at trace levels. measurlabs.com It involves heating a sample to release volatiles, which are then concentrated on an adsorbent trap before being injected into the GC-MS system. measurlabs.com This method is particularly well-suited for air quality monitoring and assessing emissions of diisocyanates from materials.

Method Validation and Quality Assurance in Research Contexts

Method validation and quality assurance are foundational to producing reliable and reproducible scientific data.

Quality Assurance (QA) in research encompasses the planned and systematic activities implemented to ensure that data integrity and reliability are maintained throughout a project's lifecycle. wisc.edueurachem.org It is a proactive process designed to prevent errors and ensure that research is conducted in compliance with established protocols and standards. wisc.edusgnhc.org.np

Method Validation is the process of establishing documented evidence that a specific analytical procedure is suitable for its intended purpose. demarcheiso17025.comeuropa.eu It is a formal confirmation that the method's performance characteristics are understood, controlled, and appropriate for the analytical problem being solved. elementlabsolutions.combiopharminternational.com The primary characteristics evaluated during method validation include accuracy, precision, specificity, linearity, range, and robustness. demarcheiso17025.com

These three parameters are critical for defining the reliability of an analytical method.

Accuracy: This refers to the closeness of a measured value to an accepted true or reference value. elementlabsolutions.com It is typically assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Research on diisocyanate analysis has reported accuracy values with recoveries ranging from 93.9% to 101.2% in one study and 108% to 111% in another. mdpi.comresearchgate.net

Precision: This describes the degree of agreement among a series of replicate measurements from the same sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. mdpi.com

Reproducibility (Inter-assay precision): The precision obtained between different laboratories, or more commonly in a research setting, between different days, analysts, or equipment (also known as intermediate precision). mdpi.comeuropa.eu

Reproducibility: In a broader sense, reproducibility is the ability of an entire experiment or study to be duplicated, which relies heavily on the use of well-validated methods with high precision and accuracy. wisc.edu

The table below presents validation data from a GC-MS method developed for the analysis of various diisocyanates (as their diamine derivatives), illustrating the performance metrics achieved.

Analyte (as Diamine)Recovery (%)Repeatability (RSD, %)Reproducibility (RSD, %)Limit of Detection (µg/mL)
Hexamethylene diamine93.98.1210.560.057
Toluene (B28343) diamine101.20.892.120.0025
Isophorone diamine98.53.455.670.015
Methylene (B1212753) dianiline99.12.544.330.008
mdpi.comresearchgate.net

Internal Standards (IS) An internal standard is a substance with properties similar to the analyte that is added in a constant amount to all samples, calibration standards, and blanks in an analysis. scioninstruments.com Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. scioninstruments.com The final concentration of the analyte is calculated based on the ratio of the analyte's response to the internal standard's response. scioninstruments.com An ideal internal standard should be chemically similar to the analyte, well-resolved chromatographically from other components, and not naturally present in the samples. scioninstruments.com For mass spectrometry-based methods, a stable isotope-labeled version of the analyte is considered the gold standard for use as an IS because it behaves nearly identically to the analyte during extraction and ionization. scioninstruments.com

Reference Materials A reference material is a substance that is sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. europa.eu In analytical research, well-characterized reference materials with documented purity are essential for calibrating instruments and validating the accuracy of a method. europa.euresearchgate.net For novel or less common compounds like dibenzyl diisocyanate, this may require the in-house synthesis and rigorous characterization of a pure standard to serve as a reference material for quantitative studies. researchgate.net

Advanced Materials Derived from Dibenyldiisocyanate: Research Perspectives

Synthesis of Novel Polymer Architectures Based on Dibenyldiisocyanate

The synthesis of advanced polymeric materials from 4,4′-dibenzyl diisocyanate (DBDI) offers a pathway to novel materials with unique properties, largely attributable to the flexibility of the dibenzyl linkage. This structural feature, which allows for rotation around the central –CH2–CH2– bridge, facilitates the alignment of aromatic rings and can lead to crystallization within the hard segments of the resulting polymers. scirp.orglew.roresearchgate.netresearchgate.net This is a notable difference from more rigid diisocyanates like 4,4′-methylene bis(phenyl isocyanate) (MDI). scirp.orgresearchgate.netresearchgate.net

Linear and Branched Polymers

Linear polyurethanes and polyureas are the most straightforward polymer architectures synthesized from this compound. These are typically produced through polyaddition reactions involving a macrodiol (like polyester (B1180765) or polyether diols), DBDI, and a chain extender. lew.ro For instance, linear polyurethane-ureas have been synthesized by reacting a macrodiol such as poly(ethylene adipate) (PEA) or poly(tetramethylene glycol) (PTMG) with DBDI, followed by chain extension with a diamine like 4,4′-methylene dianiline (MDA) or 4,4′-diamino-dibenzyl (DAB). researchgate.net

The synthesis can be carried out in solution, for example, by first preparing a prepolymer from the macrodiol and DBDI, and then reacting it with a chain extender. lew.ro This method allows for the creation of linear polymers with controlled ordering of the hard segment blocks. scirp.orgresearchgate.net

Branched polymers can also be developed. For example, a study reported the synthesis of highly branched block copoly(urethane-imide)s. researchgate.net This was achieved through the condensation polymerization of star-like prepolymers, which can be synthesized from a polyol like pentaerythritol (B129877) and a diisocyanate, with dianhydrides. While this study used other diisocyanates, the principle could be extended to DBDI to create branched architectures. Another approach involves reacting a polyfunctional isocyanate, such as 2,2′,4,4′-dibenzyl tetraisocyanate (DBTI), with a polyester diol to yield a linear polyurethane with pendant-free isocyanate groups, which can then be further reacted to introduce branching. qucosa.de

Copolymers and Block Copolymers for Tailored Functionality

Copolymers, particularly block copolymers, are a significant class of materials derived from DBDI, allowing for the tailoring of properties by combining different polymer segments. researchgate.net Segmented polyurethanes, which are (AB)n type block copolymers, are a prime example. rsc.org They consist of alternating soft segments (from a macrodiol) and hard segments (from the diisocyanate and chain extender). mdpi.comnih.gov

The synthesis of polyurethane block copolymers using DBDI has been explored to create materials with specific mechanical and thermal properties. researchgate.net For example, polyurethane-ureas have been synthesized as block copolymers where the hard segment is derived from DBDI and a diamine chain extender, and the soft segment from a polyester or polyether diol. lew.ro The distinct properties of these copolymers arise from the microphase separation of the hard and soft segments. whiterose.ac.uk

The synthesis of block copolymers can be achieved through various methods, including sequential polymerization. researchgate.net For instance, a block copolymer with a pure poly(n-dodecyl isocyanate) first block and a second block of a statistical copolymer of n-dodecyl isocyanate and allyl isocyanate has been synthesized, demonstrating a methodology that could be adapted for DBDI. reutlingen-university.de

Hyperbranched and Dendritic Structures

Hyperbranched and dendritic polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. tandfonline.com The synthesis of hyperbranched polymers is often achieved through a one-pot reaction of ABx-type monomers. tandfonline.com For polyurethanes, an A2 + B3 approach is common, where A2 is a diisocyanate and B3 is a triol. mdpi.com

While the synthesis of hyperbranched poly(urea-urethane)s has been reported using various aromatic diisocyanates like 2,4-toluylene diisocyanate (TDI) with diethanolamine, specific research detailing the synthesis of hyperbranched or dendritic polymers solely from this compound is not extensively documented in the reviewed literature. qucosa.de However, the principles of using diisocyanates in combination with multifunctional monomers (e.g., triols or triamines) to build such complex architectures are well-established. tandfonline.compcz.pldiva-portal.org For instance, a method for creating hyperbranched polyurethanes involves the reaction of an isocyanate end-capped prepolymer with a multifunctional alcohol like diethanolamine. tandfonline.com

Similarly, dendritic polymers can be synthesized using isocyanate-functionalized branched monomers. nih.gov A "graft-to" strategy, where pre-formed dendrons are attached to a polymer backbone, is one possible route. mdpi.com Side chain dendritic polymers have been produced by copolymerizing dendritic diols with various diisocyanates. acs.org The application of these synthetic strategies specifically to DBDI to create well-defined hyperbranched or dendritic structures remains an area for further research.

Polymer Networks and Highly Cross-linked Systems

Polymer networks are formed when polymer chains are linked together by cross-links. scielo.br In the context of polyurethanes, cross-linking can be introduced by using reactants with a functionality greater than two, such as a triol or a triisocyanate, or by secondary reactions of the urethane (B1682113) group at high temperatures or in the presence of excess isocyanate to form allophanate (B1242929) cross-links. scielo.br

The formation of polymer networks from DBDI can be achieved through several routes. One method involves using a cross-linking agent during the polymerization process. For example, polyurethane networks can be synthesized using β-cyclodextrin as a cross-linker with a diisocyanate and a polyol. scirp.org The structure and properties of the resulting network are influenced by the type of diisocyanate used. scirp.org

Another approach to creating highly cross-linked systems is the formation of polyisocyanurates (PIRs) through the trimerization of isocyanate groups. rsc.org This reaction creates a highly stable, cross-linked network. While the synthesis of PIRs from MDI has been demonstrated, the synthesis of such networks from DBDI is a potential area of investigation. rsc.orggoogle.com The formation of interpenetrating polymer networks (IPNs), where one polymer network is swollen with a second monomer that is then polymerized, is another strategy to create complex, cross-linked systems. ajol.info

Development of Functional Polymeric Materials

The unique chemical structure of this compound, particularly its conformational flexibility, allows for the development of functional polymeric materials with properties that can be tuned for specific applications. researchgate.net

Polymers with Tunable Mechanical and Optical Properties (Academic Focus)

The mechanical properties of polymers derived from this compound are strongly influenced by the ability of the DBDI-based hard segments to crystallize. researchgate.netiaeng.org This crystallization leads to a higher degree of phase separation between the hard and soft segments in polyurethanes, which in turn affects the material's stiffness, strength, and hysteresis. researchgate.netwhiterose.ac.ukiaeng.org

Research has shown that the mechanical response of DBDI-based polyurethanes can be tuned by varying the chemical composition, such as the type of chain extender used. researchgate.net For example, using ethylene (B1197577) glycol (EG) or 1,4-butanediol (B3395766) (BG) as chain extenders with DBDI can promote hard segment crystallization, leading to increased stress at a given elongation. iaeng.org In contrast, using a more flexible chain extender like diethylene glycol (DEG) can result in an amorphous polymer. researchgate.net

The following table presents a comparison of the mechanical properties of polyurethane elastomers based on DBDI and MDI, highlighting the influence of the diisocyanate structure.

Table 1: Mechanical Properties of Polyurethane Elastomers Based on DBDI and MDI

Polymer Code Diisocyanate Macrodiol Chain Extender Modulus at 100% (MPa) Modulus at 300% (MPa) Strength (MPa) Elongation at Break (%)
PU1 DBDI PEA EG 18.8 - 37.3 450
PU2 MDI PEA EG 13.0 25.0 31.7 450
PUU5 DBDI PTHF DAB 9.7 11.4 22.8 650
PUU6 MDI PTHF MDA 14.5 33.5 33.5 450

(Data sourced from NEW TRENDS IN THE SYNTHESIS AND PROPERTIES OF POLYURETHANE AND POLYURETHANE-UREA ELASTOMERS BASED ON DIBENZYL DIISOCYANATE) lew.ro

The data indicates that DBDI-based polyurethanes can exhibit high tensile strength, and their properties can be modulated by the choice of co-reactants. lew.ro The storage modulus of DBDI-based polyurethanes has also been shown to be higher in the rubbery plateau region compared to MDI-based analogues, a result of the more ordered packing of the hard segments. iaeng.orglew.ro

Regarding optical properties, detailed studies focusing specifically on the tunability of optical characteristics of DBDI-based polymers are limited in the reviewed literature. However, it is known that for poly(dimethylsiloxane)-based urea (B33335) elastomers, those synthesized from aromatic diisocyanates like MDI show strong UV absorption below 300 nm due to the aromatic rings, while aliphatic diisocyanate-based polymers are transparent in this region. mdpi.com Given its aromatic nature, polymers based on DBDI would be expected to have distinct UV absorption characteristics. The development of DBDI-based polymers with tunable optical properties, for instance by incorporating chromophores, remains an area for future academic exploration. capes.gov.br

Exploration of Novel Material Morphologies and Microstructures

The morphology of polymers derived from this compound is a subject of ongoing research, with a particular focus on the microphase separation between hard and soft segments in the resulting polyurethanes. This separation is crucial as it dictates many of the final material's properties. The unique structure of this compound, particularly the ethylene bridge between the phenyl rings in isomers like 4,4'-dibenzyl diisocyanate (DBDI), allows for significant conformational mobility. researchgate.netlew.ro This mobility, involving "syn" and "anti" rotational conformations, influences the packing of the hard segments and their tendency to crystallize, which is a key differentiator from polyurethanes based on more rigid diisocyanates like 4,4'-methylene bis(phenyl isocyanate) (MDI). researchgate.netlew.ro

Research has shown that polyurethanes based on DBDI can exhibit a higher tendency for crystallization and self-association through hydrogen bonding, leading to a pronounced domain-matrix morphology. researchgate.net The degree of crystallinity in DBDI-based polyurethanes has been observed to be sensitive to the choice of chain extender used in the synthesis. For instance, using ethylene glycol (EG) or butylene glycol (BG) as chain extenders can lead to distinct diffraction peaks indicating crystallinity, whereas diethylene glycol (DEG) may result in a more amorphous structure. researchgate.net The preparation method also plays a role; for example, melt-cast sheets of DBDI-based polyurethanes have shown more pronounced crystallinity compared to those prepared by solvent evaporation. researchgate.net

In polyurethane-urea systems, the introduction of dibenzyl structures has been noted to influence the morphology. During synthesis, some reaction mixtures containing 4,4'-dibenzyl diisocyanate have become hazy, suggesting a tendency for the dibenzyl structure to crystallize, a phenomenon that can be emphasized by the stiffness of the diamine chain extender. lew.ro The resulting polymer films have been described as translucent and elastoplastic. lew.ro The analysis of polyurethanes synthesized with different diisocyanates, including aliphatic and aromatic types, has revealed that those based on aliphatic diisocyanates can show a higher degree of phase separation and hard segment crystallinity. researchgate.net

The morphology of polyurethane-acrylate hybrid composites has also been studied, where the diisocyanate structure strongly influences the final properties. Composites prepared with tetramethylxylene diisocyanate, a type of this compound, showed that increasing the acrylic content led to changes in particle and film morphologies, with phase separation occurring at higher acrylic content. tandfonline.com

Fabrication Methodologies for Advanced Polymeric Structures

The fabrication of advanced polymeric structures from diisocyanate-based systems is increasingly employing sophisticated techniques like additive manufacturing and microfabrication to create complex, functional materials.

Additive Manufacturing and 3D Printing with Diisocyanate-based Systems

Additive manufacturing, or 3D printing, offers a versatile platform for creating three-dimensional objects layer-by-layer from digital models. justia.com For polyurethane systems, this technology is particularly attractive due to the ability to produce complex geometries with tailored mechanical properties. google.com Two-component polyurethane compositions are being developed for 3D printing, where a polyol component is mixed with a polyisocyanate component. google.com

Specifically for this compound, research has explored the use of m-xylylene diisocyanate (a synonym for 1,3-bis(isocyanatomethyl)benzene) in 3D printing resins. justia.com Furthermore, dual-cure systems are being investigated for vat photopolymerization, a high-resolution 3D printing technique. uni-koeln.de In this approach, photosensitive polyurethane acrylates are mixed with polyisocyanates. The process involves a sequential polymerization, first triggered by UV light and then by heat, to form a polyurea network. uni-koeln.de This dual-curing process can lead to phase-separated morphologies with distinct glass transition temperatures, resulting in significantly improved toughness compared to single-network polymers. uni-koeln.de Such resins have shown the potential to create elastomers with high elongation at break and good tensile strength, demonstrating their suitability for 3D printing functional parts. uni-koeln.de

Soft Lithography and Microfabrication Techniques

While specific research on the use of this compound in soft lithography is not widely documented, the general principles of this technique are applicable to polyurethane systems. Soft lithography is a set of microfabrication methods that use elastomeric stamps, often made of polydimethylsiloxane (B3030410) (PDMS), to pattern materials on a micro and nanoscale. solubilityofthings.com

The process typically involves creating a master mold, often through photolithography, and then casting a liquid prepolymer against it. For a this compound-based polyurethane, this would involve mixing the diisocyanate with a suitable polyol and any catalysts, pouring the liquid mixture onto the master mold, and curing it to form a solid, patterned polyurethane structure. The flexibility and durability of many polyurethanes make them potentially suitable materials for creating microfluidic devices, flexible electronics, and other microstructured surfaces using soft lithography techniques.

Structure-Property Relationships in this compound-based Advanced Materials (Theoretical and Experimental Correlation)

The relationship between the molecular structure of this compound and the macroscopic properties of the resulting polymers is a critical area of study for designing materials with specific functionalities. nih.gov The properties of polyurethane polymers are largely determined by the chemical nature of the diisocyanate, the polyol (soft segment), and the chain extender (hard segment). ontosight.aiontosight.ai

In polyurethanes derived from 4,4'-dibenzyl diisocyanate (DBDI), the conformational flexibility of the -CH2-CH2- bridge between the phenyl rings is a key structural feature that distinguishes it from MDI, which has a more rigid methylene (B1212753) bridge. researchgate.net This rotational freedom in DBDI allows for the alignment of aromatic rings, which promotes crystallization within the hard domains. researchgate.net This increased crystallinity in DBDI-based polyurethanes, as confirmed by Wide Angle X-ray Scattering (WAXS), contributes to higher tensile strength and modulus compared to analogous MDI-based polyurethanes, which tend to be more amorphous when melt-cast. researchgate.netnih.gov

Experimental studies have systematically investigated these relationships. For instance, polyurethanes and polyurethane-ureas synthesized from DBDI and MDI with various macrodiols and chain extenders have been characterized. lew.roresearchgate.net The results show that the mechanical properties are strongly influenced by the nature of these starting materials. lew.ro For example, PUU1, synthesized from polyethylene (B3416737) adipate (B1204190) (PEA), DBDI, and an aromatic diamine (DAPO), exhibited specific thermal and mechanical characteristics. lew.ro The tensile strength of polyurethanes is also affected by the hard segment content and the type of diisocyanate. mdpi.com

The table below summarizes the mechanical properties of polyurethane-ureas (PUUs) synthesized from different diisocyanates, macrodiols, and chain extenders, illustrating the structure-property correlations.

Polymer IDDiisocyanateMacrodiolChain ExtenderTensile Strength (MPa)Elongation at Break (%)300% Modulus (MPa)
PUU1 DBDIPEADAPO16.55008.8
PUU2 MDIPEADAPO14.55506.8
PUU5 DBDIPTHFMDA27.545016.5
PUU6 MDIPTHFMDA33.550015.5
Data sourced from Prisacariu et al. lew.ro

This data highlights that polyurethanes based on MDI and 4,4'-methylene dianiline (MDA) (PUU6) can exhibit higher tensile strength compared to their DBDI counterparts (PUU5). lew.ro However, the choice of macrodiol and chain extender significantly modulates these properties. The presence of a large number of hydrogen bonds between the urea and urethane groups in polyurethane-ureas contributes to their mechanical performance. lew.ro

Furthermore, the isomeric structure of this compound plays a role. For example, 1,3-bis(isocyanatomethyl)benzene (B1346656) is noted for its use in high-grade polyurethane paints and elastomers due to the excellent weatherability and color retention it imparts to the final product. scispace.com The properties of polyurethane dispersions, such as particle size and thermal stability, have been shown to be dependent on the NCO/OH molar ratio during synthesis, which affects the hard segment concentration and hydrogen bonding. scirp.org

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to understand the influence of diisocyanate symmetry and hydrogen bonding on the morphology and properties of segmented polyurethanes, providing a computational correlation to experimental findings. nih.gov

Emerging Research Directions and Future Outlook

Sustainable Synthesis and Polymerization Strategies for Diisocyanates

The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. sciltp.comsciencesconf.orgmdpi.comchemanager-online.com This has led to significant research into greener methods for synthesizing diisocyanates, moving away from hazardous materials like phosgene (B1210022). rsc.orgchemrxiv.orgacs.orgkit.edu

Current Research and Innovations:

Phosgene-Free Routes: A primary focus is the development of phosgene-free synthetic pathways. rsc.orgchemrxiv.org One promising approach involves the thermal decomposition of carbamates, which can be synthesized from nitro or amine compounds and carbon monoxide, eliminating the need for chlorine in the reaction. acs.org Another innovative method is the Curtius Rearrangement, a thermal or photochemical decomposition of carboxylic azides to form isocyanates. libretexts.org

Bio-Based Feedstocks: Researchers are exploring the use of renewable resources to produce diisocyanates. rsc.orgchemrxiv.orgacs.org Lignocellulosic raw materials, such as guaiacol (B22219) and vanillyl alcohol, are being investigated as starting materials for bio-based aromatic diisocyanates. rsc.orgchemrxiv.org Additionally, algae-biomass-derived fatty acids are being considered as a renewable source for producing isocyanates through flow chemistry. acs.org

Mechanochemistry: This approach uses mechanical force to induce chemical reactions and has emerged as a powerful tool for sustainable materials synthesis. sciencesconf.org It offers the potential for solvent-free reactions and can lead to the formation of novel material structures. sciencesconf.orgrsc.orgchemrxiv.org

Catalysis: The development of more efficient and sustainable catalysts is crucial. kit.edu Small organic molecules are being investigated as homogeneous catalysts to facilitate selective functionalization and transformations of renewable substrates. kit.edu

Future Prospects:

The future of diisocyanate synthesis lies in the integration of these sustainable strategies. The goal is to develop commercially viable processes that utilize renewable feedstocks, avoid toxic reagents, and minimize waste generation. mdpi.com The development of non-isocyanate polyurethanes (NIPUs) is also a significant area of research, aiming to bypass the use of isocyanates altogether. kit.edulibretexts.org

Integration of Artificial Intelligence and Machine Learning in Diisocyanate Research

Current Applications:

Predictive Modeling: AI and ML algorithms can predict the properties of polymers based on the structure of the monomeric units, such as diisocyanates. researchgate.net This allows for the computational screening of a large number of potential candidates before undertaking laboratory synthesis.

Process Optimization: Machine learning models can be used to optimize reaction conditions for polymerization, leading to improved yields and material performance. biolab.si

Data Analysis: AI can analyze large and complex datasets from experiments and simulations to identify patterns and relationships that may not be apparent to human researchers. nih.gov

Potential Impact on Dibenyldiisocyanate Research:

For a specific compound like this compound, AI and ML could be used to:

Predict the mechanical, thermal, and chemical properties of polyurethanes derived from it.

Simulate its polymerization kinetics under various conditions.

Identify potential applications by comparing its predicted properties to those of existing materials.

The integration of AI and ML has the potential to significantly reduce the time and cost associated with the research and development of new diisocyanate-based materials. nih.gov

Multiscale Modeling and Simulation Approaches for Diisocyanate-Based Systems

Multiscale modeling is a powerful computational technique that allows researchers to study materials and processes across different length and time scales, from the atomic level to the macroscopic level. wikipedia.orgmit.edunih.gov

Methodologies and Applications:

Kinetic Modeling: This approach is used to simulate polymerization processes by considering the various parallel and consecutive reactions involved. vot.pl It can be used to calculate oligomer concentrations, functional group conversion, and the average molecular weight of the resulting polyurethane. vot.pl

Coarse-Grained (CG) Simulations: CG methods, such as the MARTINI model, simplify the representation of molecules to study large-scale phenomena like network formation in cross-linked polyurethanes. rsc.org These simulations can handle complex reaction conditions, including non-stoichiometric ratios of reactants and solvent evaporation. rsc.org

Thermal Hazard Simulation: Simulations can be used to evaluate the thermal hazards associated with the self-polymerization of diisocyanates, which is crucial for safe handling and storage. koreascience.kr

Insights from Simulation Studies:

Simulations have provided valuable insights into the relationship between monomer structure, polymerization conditions, and the final properties of polyurethanes. vot.pl For example, simulations have shown how different reaction conditions can lead to variations in the glass transition temperature of the polymer network. rsc.org These computational tools are essential for understanding the complex processes involved in diisocyanate chemistry and for designing materials with tailored properties.

Interdisciplinary Research in Diisocyanate Chemistry and Advanced Materials Science

The development of advanced materials requires a collaborative approach that integrates expertise from various scientific disciplines. unpad.ac.iducsb.eduircbc.ac.cncolorado.educhula.ac.th

Collaborative Opportunities:

Chemistry and Materials Science: Chemists can synthesize new diisocyanate monomers, while materials scientists can characterize the resulting polymers and explore their applications in areas like coatings, adhesives, and elastomers. chemrxiv.org

Biology and Biomedical Engineering: The biocompatibility of certain polyurethanes makes them suitable for biomedical applications, such as in medical devices and drug delivery systems. This requires collaboration between chemists, biologists, and biomedical engineers.

Computational Science: As discussed earlier, computational scientists play a crucial role in modeling and simulating polymerization processes and predicting material properties. vot.plrsc.orgkoreascience.kr

Impact on Innovation:

Interdisciplinary research fosters innovation by bringing together diverse perspectives and skill sets. ucsb.educhula.ac.th This synergy is essential for tackling complex challenges and for translating fundamental research into practical applications. For instance, the development of bio-based diisocyanates requires expertise in organic synthesis, polymer chemistry, and sustainable technologies. rsc.orgchemrxiv.org

Challenges and Opportunities in Fundamental Diisocyanate Research

Despite significant progress, there are still challenges and opportunities in the field of diisocyanate research.

Current Challenges:

Toxicity and Environmental Concerns: Many conventional diisocyanates are toxic and their production involves hazardous chemicals. libretexts.orgresearchgate.netepa.gov Developing safer alternatives and greener synthetic processes remains a major challenge. chemrxiv.orgacs.org

Structure-Property Relationships: A deeper understanding of the relationship between the chemical structure of diisocyanates and the macroscopic properties of the resulting polyurethanes is needed for the rational design of new materials.

Reaction Control: Precisely controlling the polymerization process to achieve a desired molecular architecture and narrow molecular weight distribution is still a challenge.

Future Opportunities:

Novel Monomer Design: There is a vast chemical space to explore for the design of new diisocyanate monomers with unique functionalities and improved performance characteristics.

Advanced Polyurethane Architectures: The development of novel polyurethane architectures, such as self-healing materials, shape-memory polymers, and vitrimers, presents exciting opportunities.

Circular Economy: Research into the chemical recycling of polyurethanes to recover the monomeric units is crucial for establishing a circular economy for these materials.

Addressing these challenges and capitalizing on these opportunities will require continued investment in fundamental research and collaboration across different scientific disciplines.

Q & A

Q. How should researchers structure supplementary materials to support this compound studies in high-impact journals?

  • Methodological Answer : Organize datasets into:
  • Primary Data : Raw chromatograms, spectral scans (PDF/DIA formats).
  • Processed Data : Normalized kinetic plots, crystallographic CIF files.
    Label files as "Supporting Information S1: Reaction Optimization Data" with hyperlinks in the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.